molecular formula C34H39N7O4 B15617894 MCL0020

MCL0020

カタログ番号: B15617894
分子量: 609.7 g/mol
InChIキー: FJFLYSMWSRRMRO-OIFRRMEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MCL0020 is a useful research compound. Its molecular formula is C34H39N7O4 and its molecular weight is 609.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLYSMWSRRMRO-OIFRRMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL0020 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding affinity, functional antagonism, and its effects in preclinical models of stress-induced anorexia and anxiety. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective MC4 Receptor Antagonism

This compound exerts its pharmacological effects through competitive antagonism of the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a crucial role in the regulation of food intake and energy expenditure. Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), bind to and activate the MC4R, leading to a signaling cascade that ultimately suppresses appetite.

This compound competitively binds to the MC4R, thereby preventing the binding and action of endogenous agonists like α-MSH. This blockade of MC4R signaling leads to an increase in food intake, particularly in conditions of stress-induced appetite loss.

Signaling Pathway

The binding of an agonist to the MC4R activates the Gsα subunit of its associated G-protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in appetite regulation. This compound, as an antagonist, blocks this entire cascade by preventing the initial receptor activation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aMSH α-MSH (Agonist) MC4R MC4R aMSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks G_protein Gsα MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Targets (Appetite Regulation) PKA->Downstream Phosphorylates

Caption: this compound Signaling Pathway.

Quantitative Data

The binding affinity and functional antagonism of this compound have been quantified through various in vitro assays.

ReceptorAssay TypeParameterValueReference
Melanocortin 4 (MC4)Radioligand Binding AssayIC5011.63 ± 1.48 nM[1]
Melanocortin 1 (MC1)Radioligand Binding AssayIC50> 10,000 nM[1]
Melanocortin 3 (MC3)Radioligand Binding AssayIC501115 nM
Melanocortin 4 (MC4)cAMP Functional AssayAntagonist ActivitySignificant attenuation of α-MSH-induced cAMP formation[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for melanocortin receptors.

Methodology:

  • Cell Culture and Membrane Preparation: COS-1 cells were transiently transfected with the cDNA for the human MC1, MC3, or MC4 receptor. After 48 hours, cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation.

  • Binding Assay: The binding assay was performed in a 96-well plate format. Membrane preparations were incubated with a radiolabeled ligand ([125I]-[Nle4, D-Phe7]α-MSH) and varying concentrations of this compound in a binding buffer.

  • Incubation and Washing: The mixture was incubated to allow for competitive binding. The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.

  • Detection and Analysis: The radioactivity retained on the filters was measured using a gamma counter. The IC50 values were calculated by non-linear regression analysis of the competition binding curves.

start Start transfection Transfect COS-1 cells with receptor cDNA start->transfection harvest Harvest cells and prepare membranes transfection->harvest binding Incubate membranes with radioligand & this compound harvest->binding filtration Rapid filtration and washing binding->filtration counting Measure radioactivity filtration->counting analysis Calculate IC50 values counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

Objective: To assess the functional antagonist activity of this compound at the MC4 receptor.

Methodology:

  • Cell Culture: COS-1 cells expressing the human MC4 receptor were cultured in appropriate media.

  • Assay Protocol: Cells were pre-incubated with various concentrations of this compound. Subsequently, the cells were stimulated with a fixed concentration of the agonist α-MSH.

  • cAMP Measurement: After stimulation, the intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] based assay).

  • Data Analysis: The ability of this compound to inhibit the α-MSH-induced increase in cAMP was quantified and expressed as a percentage of the maximal agonist response.

In Vivo Studies in Rodent Models

Objective: To evaluate the effect of this compound on stress-induced reduction in food intake.

Methodology:

  • Animals: Male Wistar rats were used.

  • Procedure: Rats were subjected to restraint stress for a defined period. This compound or vehicle was administered intracerebroventricularly (i.c.v.) prior to the stress exposure.

  • Measurement: Food intake was measured at various time points following the stress period.

  • Analysis: The effect of this compound on attenuating the stress-induced decrease in food intake was statistically analyzed.

Objective: To assess the anxiolytic-like effects of this compound in a stress model.

Methodology:

  • Animals: Male ddY mice were used.

  • Procedure: Mice were subjected to forced swim stress. This compound or vehicle was administered prior to the stressor.

  • Behavioral Test: Following the swim stress, mice were placed in a light/dark exploration box, and the time spent in the light compartment was recorded.

  • Analysis: An increase in the time spent in the light compartment by the this compound-treated group compared to the vehicle group was indicative of an anxiolytic-like effect.

Conclusion

This compound is a highly selective and potent antagonist of the melanocortin 4 receptor. Its mechanism of action involves the competitive blockade of MC4R signaling, which has been demonstrated through in vitro binding and functional assays. Preclinical studies in rodent models have shown that this antagonism translates to the attenuation of stress-induced anorexia and anxiety-like behaviors. These findings highlight the potential of this compound as a therapeutic agent for disorders characterized by stress-related appetite loss and anxiety. Further research is warranted to fully elucidate its clinical potential.

References

MCL0020: A Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The melanocortin-4 receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) implicated in the central regulation of energy homeostasis, appetite, and metabolism. Its role in these critical physiological processes has rendered it a significant target for therapeutic intervention in conditions such as cachexia and anorexia. This document provides a comprehensive technical overview of MCL0020, a potent and selective antagonist of the MC4R. We will delve into its mechanism of action, summarize the available quantitative data, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows to support further research and development efforts.

Introduction to this compound

This compound is a small molecule compound identified as a selective antagonist of the melanocortin-4 receptor.[1][2][3] By inhibiting the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R, this compound effectively blocks the downstream signaling cascade that leads to a reduction in food intake. Preclinical studies have demonstrated its potential in mitigating stress-induced anorexia, highlighting its therapeutic promise for conditions characterized by appetite loss.[1][2]

Quantitative Data Summary

The available quantitative data for this compound is summarized below. While comprehensive pharmacokinetic and binding affinity (Ki) data are not publicly available, the half-maximal inhibitory concentration (IC50) provides a strong indication of its potency at the MC4R.

Parameter Value Assay Conditions Reference
IC50 11.63 nMInhibition of [125I][Nle4, D-Phe7]α-MSH binding to membranes of COS-1 cells expressing MC4R.[1]

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the MC4R. In its natural state, the binding of α-MSH to MC4R activates a Gs-coupled signaling pathway, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This increase in intracellular cAMP mediates the anorexigenic effects of MC4R activation. This compound, as an antagonist, occupies the orthosteric binding site on the MC4R, preventing the binding of α-MSH and thereby attenuating the downstream cAMP signaling cascade.[2] This leads to a disinhibition of feeding behavior, which is particularly relevant in pathological states such as stress-induced anorexia.

Signaling Pathway of MC4R Antagonism by this compound

MC4R_Signaling cluster_agonist Agonist Action (α-MSH) cluster_antagonist Antagonist Action (this compound) aMSH α-MSH MC4R_active MC4R (Active) aMSH->MC4R_active Binds Gs_active Gs (Activated) MC4R_active->Gs_active Activates AC_active Adenylyl Cyclase (Active) Gs_active->AC_active Stimulates cAMP ↑ cAMP AC_active->cAMP Produces Anorexia Anorexigenic Effect cAMP->Anorexia This compound This compound MC4R_inactive MC4R (Inactive) This compound->MC4R_inactive Binds & Blocks No_Signal No Signal Transduction MC4R_inactive->No_Signal

Caption: MC4R signaling pathway modulation by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization of this compound as an MC4R antagonist. These protocols are based on standard methodologies employed in the field.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and IC50 of this compound for the MC4R.

Materials:

  • Membranes from cells stably expressing human MC4R (e.g., COS-1 or HEK293 cells).

  • Radioligand: [125I][Nle4, D-Phe7]α-MSH.

  • Non-specific binding control: Unlabeled α-MSH.

  • Test compound: this compound.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2, 1 mM MgCl2, and 0.2% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or unlabeled α-MSH.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Measurement

Objective: To assess the functional antagonism of this compound by measuring its effect on α-MSH-induced cAMP production.

Materials:

  • Cells stably expressing human MC4R (e.g., CHO-K1 or HEK293 cells).

  • α-MSH.

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or FRET-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Plate the MC4R-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of α-MSH (typically the EC80) for another defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 for inhibition.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start Start binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay calc_ic50 Calculate IC50 binding_assay->calc_ic50 calc_ec50 Calculate EC50 (inhibition) functional_assay->calc_ec50 end End calc_ic50->end calc_ec50->end

Caption: In vitro characterization workflow for this compound.

In Vivo Model: Restraint Stress-Induced Anorexia in Rodents

Objective: To evaluate the efficacy of this compound in reversing stress-induced anorexia.

Materials:

  • Adult male rats or mice.

  • Restraint stress device (e.g., a well-ventilated plastic tube).

  • Test compound: this compound.

  • Vehicle control.

  • Standard rodent chow and water.

  • Metabolic cages for food intake measurement.

Procedure:

  • Acclimate the animals to the housing conditions and handling.

  • House the animals individually in metabolic cages.

  • On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intracerebroventricularly, i.c.v.).

  • After a set pre-treatment time, subject the animals to a period of restraint stress (e.g., 1-3 hours).

  • Immediately after the stress period, return the animals to their home cages with pre-weighed food and access to water.

  • Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-stress.

  • Compare the food intake between the this compound-treated and vehicle-treated groups to determine the effect of the compound on stress-induced anorexia.

Selectivity Profile

Logical Relationship for Determining Selectivity

selectivity_logic start Test this compound mc4r Binding/Functional Assay on MC4R start->mc4r mc_others Binding/Functional Assays on MC1R, MC2R, MC3R, MC5R start->mc_others compare Compare Activity (IC50/EC50/Ki) mc4r->compare mc_others->compare selective High Potency at MC4R Low Potency at others compare->selective If non_selective Similar Potency across subtypes compare->non_selective Else conclusion Determine Selectivity Profile selective->conclusion non_selective->conclusion

Caption: Logical workflow for assessing this compound selectivity.

Conclusion and Future Directions

This compound is a potent and selective MC4R antagonist with demonstrated efficacy in a preclinical model of stress-induced anorexia. The available data underscores its potential as a therapeutic agent for disorders characterized by a loss of appetite. However, to advance its development, further studies are imperative. A comprehensive characterization of its pharmacokinetic profile, a detailed selectivity screen against other melanocortin receptors and a broader panel of GPCRs, and in-depth toxicological assessments are critical next steps. The experimental frameworks provided herein offer a roadmap for these future investigations, which will be essential in fully elucidating the therapeutic potential of this compound.

References

In-Depth Technical Guide to the Synthesis and Purification of MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for MCL0020, a potent and selective antagonist of the melanocortin 4 receptor (MC4R). This document details the chemical structure, synthesis protocols based on solid-phase peptide synthesis (SPPS), and purification techniques, primarily centered on reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, it outlines the key signaling pathway associated with this compound's mechanism of action.

Chemical Profile of this compound

This compound is a synthetic tripeptide with the sequence Acetyl-L-Naphthylalanyl-L-Arginyl-L-Naphthylalaninamide. Its structure consists of an N-terminal acetyl group, two naphthylalanine residues, a central arginine residue, and a C-terminal amide.

PropertyValue
IUPAC Name (S)-2-(2-acetamido-3-(naphthalen-1-yl)propanamido)-5-guanidino-N-((S)-1-amino-3-(naphthalen-1-yl)-1-oxopropan-2-yl)pentanamide
Molecular Formula C34H39N7O4
Molecular Weight 609.72 g/mol [1]
CAS Number 475498-26-1[1]
SMILES String CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N
Peptide Sequence Ac-Nal-Arg-Nal-NH2

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents
ReagentPurpose
Rink Amide MBHA ResinSolid support for the synthesis of C-terminally amidated peptides.
Fmoc-L-Nal-OHProtected 2-naphthylalanine amino acid.
Fmoc-L-Arg(Pbf)-OHProtected arginine amino acid with a Pbf protecting group on the side chain.
Acetic Anhydride (B1165640)For N-terminal acetylation.
HBTU/HATUCoupling reagent to activate the carboxylic acid of the incoming amino acid.
HOBt/HOAtAdditive to suppress racemization and improve coupling efficiency.
DIPEA/DIEABase to activate the coupling reagent and neutralize the protonated amine.
Piperidine (B6355638) (20% in DMF)Reagent for the removal of the Fmoc protecting group.
Dimethylformamide (DMF)Primary solvent for washing and reactions.
Dichloromethane (DCM)Solvent for washing.
Cleavage Cocktail (TFA/TIS/H2O)Reagent to cleave the peptide from the resin and remove side-chain protecting groups.
Diethyl Ether (cold)For precipitation of the cleaved peptide.
Experimental Protocol: Fmoc-SPPS of Ac-Nal-Arg-Nal-NH2
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-L-Nal-OH):

    • Pre-activate Fmoc-L-Nal-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and immediately add it to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Remove the Fmoc group from the newly attached Nal residue using 20% piperidine in DMF.

  • Second Amino Acid Coupling (Fmoc-L-Arg(Pbf)-OH):

    • Couple Fmoc-L-Arg(Pbf)-OH using the same activation and coupling procedure as in step 3.

  • Fmoc Deprotection: Remove the Fmoc group from the Arg residue.

  • Third Amino Acid Coupling (Fmoc-L-Nal-OH):

    • Couple the final Fmoc-L-Nal-OH residue as described in step 3.

  • Fmoc Deprotection: Remove the final Fmoc group.

  • N-terminal Acetylation:

    • Treat the resin-bound peptide with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

G cluster_synthesis This compound Solid-Phase Synthesis Resin Rink Amide Resin Fmoc_Nal Couple Fmoc-Nal-OH Resin->Fmoc_Nal Deprot1 Fmoc Deprotection Fmoc_Nal->Deprot1 Fmoc_Arg Couple Fmoc-Arg(Pbf)-OH Deprot1->Fmoc_Arg Deprot2 Fmoc Deprotection Fmoc_Arg->Deprot2 Fmoc_Nal2 Couple Fmoc-Nal-OH Deprot2->Fmoc_Nal2 Deprot3 Fmoc Deprotection Fmoc_Nal2->Deprot3 Acetylation N-terminal Acetylation Deprot3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Crude_Peptide Crude Ac-Nal-Arg-Nal-NH2 Cleavage->Crude_Peptide G cluster_purification This compound Purification Crude_Peptide Crude Peptide Solution HPLC Preparative RP-HPLC Crude_Peptide->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (Analytical HPLC) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound (>95%) Lyophilization->Pure_Peptide G cluster_pathway MC4R Signaling Pathway and this compound Inhibition aMSH α-MSH (Agonist) MC4R MC4R aMSH->MC4R Activates Gs Gs MC4R->Gs Activates This compound This compound (Antagonist) This compound->MC4R Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Food Intake) PKA->Response Leads to

References

In-depth Technical Guide: Chemical Properties and Structure of MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL0020 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a key component of the central nervous system's energy homeostasis and appetite regulation pathways.[1] Due to its high affinity and selectivity for MC4R, this compound serves as a critical research tool for investigating the physiological and pathological roles of the melanocortin system. This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and an exploration of its signaling interactions.

Chemical Properties and Structure

This compound is a peptidemimetic small molecule with a complex chemical structure. Its identity and fundamental properties are summarized in the tables below.

Identifier Value
IUPAC Name (S)-2-((R)-2-acetamido-3-(naphthalen-2-yl)propanamido)-N-((R)-1-amino-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-5-guanidinopentanamide
CAS Number 475498-26-1
Molecular Formula C34H39N7O4
Molecular Weight 609.73 g/mol
Canonical SMILES CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N
InChI Key FJFLYSMWSRRMRO-FRXPANAUSA-N

Table 1: Chemical Identifiers of this compound.

Physicochemical Property Value
Exact Mass 609.3064
Topological Polar Surface Area 195 Ų
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 14

Table 2: Physicochemical Properties of this compound.

Biological Activity and Selectivity

This compound is characterized by its high potency and selectivity as an antagonist for the melanocortin 4 receptor (MC4R). Its in-vitro activity has been quantified through competitive binding assays, demonstrating a nanomolar affinity for MC4R and significantly lower affinity for other melanocortin receptor subtypes.

Receptor IC50 (nM)
MC4R 11.63
MC3R 1115
MC1R > 10,000

Table 3: In-Vitro Activity of this compound at Melanocortin Receptors.

The high selectivity for MC4R over other melanocortin receptors makes this compound a valuable tool for distinguishing the specific physiological roles of MC4R.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the MC4R. The MC4R is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), stimulates the production of cyclic AMP (cAMP) through the Gsα subunit and adenylyl cyclase. By binding to the receptor, this compound prevents the binding of α-MSH and subsequent downstream signaling, leading to a reduction in intracellular cAMP levels.

MCL0020_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks G_Protein Gαs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased appetite) PKA->Cellular_Response Phosphorylates Targets

In-Vivo Activity

In animal models, this compound has been shown to modulate feeding behavior and anxiety. Specifically, it has been demonstrated to:

  • Reverse Stress-Induced Anorexia: In rodents subjected to restraint stress, a model for stress-induced changes in appetite, this compound administration dose-dependently attenuates the reduction in food intake.[1]

  • Exhibit Anxiolytic-like Activity: this compound has shown effects consistent with anxiety reduction in relevant behavioral models in vivo.

These findings underscore the role of the MC4R in mediating the effects of stress on appetite and emotional state.

Experimental Protocols

Radioligand Binding Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 of this compound at melanocortin receptors, based on standard competitive binding assay principles.

Materials:

  • Cell membranes expressing the target melanocortin receptor (MC1R, MC3R, or MC4R).

  • Radioligand: [125I]-[Nle4, D-Phe7]α-MSH.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.

  • This compound stock solution (in DMSO).

  • Non-specific binding control: unlabeled α-MSH (1 µM).

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in order: binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either this compound dilution, vehicle (for total binding), or unlabeled α-MSH (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Measure Radioactivity Washing->Counting Analysis Data Analysis and IC50 Calculation Counting->Analysis End End Analysis->End

cAMP Functional Assay

This protocol describes a general method to assess the antagonist activity of this compound by measuring its effect on α-MSH-stimulated cAMP production.

Materials:

  • Cells expressing the MC4R (e.g., COS-1 or HEK293 cells).

  • Cell culture medium.

  • α-MSH.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or FRET-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed cells in a suitable multi-well plate and grow to confluency.

  • Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of α-MSH (typically at its EC80) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of this compound concentration to determine its inhibitory effect.

Restraint Stress-Induced Anorexia Model in Rodents

This protocol provides a general framework for evaluating the effect of this compound on stress-induced anorexia.

Animals:

  • Male rats or mice.

Procedure:

  • Acclimatize animals to individual housing and handling for at least one week.

  • On the day of the experiment, administer this compound (e.g., via intracerebroventricular injection) or vehicle to the animals.

  • Shortly after administration, subject the animals to a period of restraint stress (e.g., 1-2 hours in a well-ventilated restraint tube).

  • Immediately after the stress period, return the animals to their home cages with pre-weighed food.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-stress.

  • Compare the food intake between the this compound-treated and vehicle-treated groups to assess the effect of the compound on stress-induced anorexia.

Restraint_Stress_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Drug_Administration Administer this compound or Vehicle Acclimatization->Drug_Administration Restraint_Stress Subject to Restraint Stress Drug_Administration->Restraint_Stress Food_Intake_Measurement Measure Food Intake Post-Stress Restraint_Stress->Food_Intake_Measurement Data_Analysis Compare Treatment Groups Food_Intake_Measurement->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a well-characterized, potent, and selective MC4R antagonist. Its defined chemical structure and biological activity make it an indispensable tool for researchers in the fields of metabolism, neuroscience, and drug development. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the complex roles of the melanocortin system in health and disease.

References

An In-depth Technical Guide to the Solubility and Stability Testing of MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the solubility and stability testing of the hypothetical novel compound, MCL0020. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical and early-phase clinical development of new chemical entities. The protocols and data are illustrative and based on industry best practices and regulatory guidelines.

Solubility Characterization of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Understanding the solubility of this compound in various aqueous media is essential for developing a suitable formulation.

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various biorelevant media using the shake-flask method.

Materials:

  • This compound (crystalline powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Fed State Simulated Intestinal Fluid (FeSSIF)

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • Analytical balance

  • 24-well plate with sealing mat

  • Plate shaker with temperature control

  • Centrifuge

  • HPLC-UV system

Procedure:

  • An excess amount of this compound powder is added to each well of a 24-well plate.

  • The respective biorelevant media (PBS, FaSSIF, FeSSIF) are added to the wells.

  • The plate is sealed and placed on a plate shaker set at 300 RPM and 25°C for 48 hours to ensure equilibrium is reached.

  • After 48 hours, the plate is removed from the shaker and the samples are allowed to stand for 1 hour.

  • The samples are then centrifuged at 3000 x g for 20 minutes to pellet the undissolved solid.

  • An aliquot of the supernatant is carefully removed and diluted with a 50:50 mixture of acetonitrile and water.

  • The concentration of this compound in the diluted supernatant is determined by a validated HPLC-UV method against a standard curve.

  • The experiment is performed in triplicate for each medium.

Solubility Data Summary

The following table summarizes the thermodynamic solubility of this compound in various biorelevant media at 25°C.

MediumpHSolubility (µg/mL)Standard Deviation
Phosphate Buffered Saline7.415.21.3
FaSSIF6.545.83.7
FeSSIF5.0120.59.8

Stability Assessment of this compound

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This section details the forced degradation and long-term stability studies for this compound.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Heating block

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: A solution of this compound (1 mg/mL) in methanol is treated with 0.1 N HCl and heated at 60°C for 24 hours.

  • Base Hydrolysis: A solution of this compound (1 mg/mL) in methanol is treated with 0.1 N NaOH and kept at room temperature for 24 hours.

  • Oxidative Degradation: A solution of this compound (1 mg/mL) in methanol is treated with 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound is placed in a heating block at 80°C for 48 hours.

  • Photostability: A solution of this compound (1 mg/mL) in methanol is exposed to light in a photostability chamber according to ICH Q1B guidelines.

  • Samples from each condition are analyzed at appropriate time points by a validated HPLC-UV/MS method to determine the percentage of this compound remaining and to identify any degradation products.

Forced Degradation Data Summary

The following table summarizes the results of the forced degradation study of this compound.

Stress ConditionDuration (hours)Temperature (°C)% this compound RemainingMajor Degradants
0.1 N HCl246085.2M1, M2
0.1 N NaOH242545.7M3, M4
3% H₂O₂242570.1M5
Thermal488098.5Not Applicable
Photostability242592.3M6
Experimental Protocol: ICH Long-Term Stability Study

Objective: To establish a shelf-life for the this compound drug substance under recommended storage conditions.

Materials:

  • This compound drug substance

  • Appropriate container closure system

  • ICH stability chambers

  • HPLC-UV system

Procedure:

  • This compound drug substance is packaged in the proposed container closure system.

  • Samples are placed in ICH stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[1]

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[2]

  • At each time point, the samples are tested for appearance, assay, degradation products, and any other critical quality attributes.

  • Analytical procedures should be fully validated and stability-indicating.[2]

ICH Long-Term Stability Data Summary (6-Month Interim)

The following table presents the 6-month interim data for the long-term stability study of this compound.

Test ParameterSpecificationInitial3 Months (25°C/60%RH)6 Months (25°C/60%RH)6 Months (40°C/75%RH)
AppearanceWhite to off-white powderConformsConformsConformsConforms
Assay (%)98.0 - 102.099.899.799.598.9
Total Impurities (%)Not more than 1.00.210.230.250.45
Water Content (%)Not more than 0.50.150.160.180.25

Visualizations

Experimental Workflows

cluster_solubility Solubility Testing cluster_stability Stability Testing sol_start Start: Excess this compound sol_media Add Biorelevant Media (PBS, FaSSIF, FeSSIF) sol_start->sol_media sol_shake Shake at 25°C for 48h sol_media->sol_shake sol_centrifuge Centrifuge sol_shake->sol_centrifuge sol_supernatant Collect and Dilute Supernatant sol_centrifuge->sol_supernatant sol_hplc Analyze by HPLC-UV sol_supernatant->sol_hplc sol_end End: Determine Solubility sol_hplc->sol_end stab_start Start: this compound Sample stab_forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_forced stab_ich ICH Stability Study (Long-term & Accelerated) stab_start->stab_ich stab_hplc_ms Analyze by HPLC-UV/MS stab_forced->stab_hplc_ms stab_hplc Analyze by HPLC-UV stab_ich->stab_hplc stab_pathways Identify Degradation Pathways stab_hplc_ms->stab_pathways stab_shelf_life Establish Shelf-Life stab_hplc->stab_shelf_life

Caption: Experimental workflow for solubility and stability testing of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MEK kinase by this compound in a signaling pathway.

Decision Logic for Stability Testing Conditions

start Start Stability Assessment forced_deg Perform Forced Degradation Study start->forced_deg significant_change Significant Degradation at 40°C/75%RH? forced_deg->significant_change intermediate_study Add Intermediate Condition (30°C/65%RH) significant_change->intermediate_study Yes long_term_study Continue Long-Term Study (25°C/60%RH) significant_change->long_term_study No intermediate_study->long_term_study end Establish Shelf-Life long_term_study->end

Caption: Decision tree for selecting appropriate stability testing conditions.

Conclusion

The solubility and stability of a new chemical entity are fundamental properties that must be thoroughly investigated during drug development. The data generated from the studies outlined in this guide for the hypothetical compound this compound are critical for formulation development, understanding potential liabilities, and establishing a safe and effective shelf-life for the drug substance. Adherence to systematic and well-documented protocols, guided by regulatory frameworks such as those from the ICH, is paramount for a successful drug development program.

References

In Vitro Characterization of MCL0020: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of MCL0020, a potent and selective antagonist of the Melanocortin 4 Receptor (MC4R). The document outlines the pharmacological profile of this compound, details the experimental methodologies for its characterization, and presents its known activity data.

Introduction

This compound is a small molecule antagonist of the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. MC4R plays a critical role in the regulation of energy homeostasis, food intake, and body weight. As a selective antagonist, this compound is a valuable tool for investigating the physiological functions of the MC4R and holds potential as a therapeutic agent. This guide details the in vitro assays used to determine its potency, selectivity, and potential off-target liabilities.

Pharmacological Data

The primary in vitro pharmacological data for this compound is its binding affinity and functional antagonism at melanocortin receptors.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound
ReceptorAssay TypeParameterValue (nM)Reference
Human MC4RRadioligand BindingIC5011.63[1][2][3]
Human MC3RRadioligand BindingIC501115[2]
Human MC1RRadioligand BindingIC50> 10,000[2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

These data demonstrate that this compound is a potent antagonist of the human MC4R with high selectivity over the MC3R and MC1R subtypes.

Signaling Pathway of the Melanocortin 4 Receptor (MC4R)

This compound exerts its effects by blocking the canonical signaling pathway of the MC4R. The MC4R is primarily coupled to the Gαs subunit of the heterotrimeric G-protein.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., α-MSH) MC4R MC4R Agonist->MC4R Binds G_Protein Gαsβγ MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound (Antagonist) This compound->MC4R Blocks Radioligand_Binding_Workflow A Prepare cell membranes expressing human MC4R B Incubate membranes with [¹²⁵I]-NDP-α-MSH (Radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity using a gamma counter C->D E Determine IC50 by nonlinear regression D->E cAMP_Assay_Workflow A Plate HEK293 cells expressing human MC4R B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with a fixed concentration of an agonist (e.g., α-MSH) B->C D Lyse cells and measure intracellular cAMP levels (e.g., using HTRF) C->D E Determine IC50 for the inhibition of agonist-stimulated cAMP production D->E Metabolic_Stability_Workflow A Incubate this compound with human liver microsomes and NADPH B Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) A->B C Quench the reaction with acetonitrile B->C D Analyze the remaining concentration of This compound by LC-MS/MS C->D E Calculate in vitro half-life (t½) and intrinsic clearance (Clint) D->E hERG_Assay_Workflow A Use whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel B Record baseline hERG currents A->B C Apply varying concentrations of this compound to the cells B->C D Record hERG currents in the presence of this compound C->D E Determine the IC50 for hERG channel inhibition D->E

References

In-Depth Technical Guide: MCL0020 Binding Affinity for Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCL0020 is recognized as a potent and selective antagonist for the melanocortin 4 receptor (MC4R)[1]. The melanocortin receptor system, a key player in a multitude of physiological processes, consists of five G-protein coupled receptors (GPCRs): MC1R, MC2R, MC3R, MC4R, and MC5R[2]. These receptors are activated by endogenous peptide ligands derived from pro-opiomelanocortin (POMC), such as α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH)[2][3]. The diverse functions mediated by these receptors, ranging from pigmentation and steroidogenesis to energy homeostasis and sexual function, make them attractive targets for therapeutic intervention[3]. This compound's selectivity for MC4R suggests its potential in targeted therapies for conditions where MC4R modulation is beneficial, such as obesity, anxiety, and depression[3].

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been primarily characterized at the human melanocortin 4 receptor (hMC4R). While it is described as a selective antagonist, specific quantitative binding data for the other four melanocortin receptors are not widely reported in publicly available literature.

ReceptorLigandAssay TypeValueReference
MC4R This compoundRadioligand Displacement Assay ([125I][Nle4, D-Phe7]α-MSH)IC50 = 11.63 nM[1]
MC1R This compoundNot ReportedNot Reported
MC2R This compoundNot ReportedNot Reported
MC3R This compoundNot ReportedNot Reported
MC5R This compoundNot ReportedNot Reported

IC50: The half maximal inhibitory concentration, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: Radioligand Competitive Binding Assay

The determination of this compound's binding affinity for melanocortin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor.

Materials and Reagents
  • Cell Lines: Stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I][Nle4, D-Phe7]α-MSH).

  • Unlabeled Competitor: this compound.

  • Membrane Preparation: Crude membrane fractions from the receptor-expressing cells.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure
  • Membrane Preparation:

    • Culture cells expressing the target melanocortin receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well filter plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the unlabeled competitor, this compound (typically a serial dilution).

      • The cell membrane preparation.

    • To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled, high-affinity ligand for the receptor.

    • To determine total binding, a set of wells should contain only the radioligand and the membrane preparation.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • After incubation, rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting and Data Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane Cell Membrane Preparation Plate 96-well Plate Incubation Membrane->Plate Radio Radioligand Solution Radio->Plate Competitor This compound (Serial Dilution) Competitor->Plate Filter Vacuum Filtration Plate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50/Ki Determination) Count->Analyze Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., α-MSH) MCR Melanocortin Receptor Agonist->MCR Binds & Activates Antagonist This compound (Antagonist) Antagonist->MCR Binds & Blocks G_protein Gαsβγ MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Investigating the Downstream Effects of MC4R Antagonism by MCL0020: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melanocortin-4 receptor (MC4R) is a pivotal regulator of energy homeostasis and appetite. Its antagonism presents a promising therapeutic strategy for conditions such as cachexia and anorexia. This technical guide delves into the downstream effects of MC4R antagonism, with a specific focus on the potent and selective antagonist, MCL0020. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known information regarding this compound and complements it with data from other well-characterized MC4R antagonists to provide a comprehensive overview. This guide covers the known signaling pathways, summarizes key quantitative data in structured tables, provides detailed experimental protocols for investigating MC4R antagonists, and includes visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of the science.

Introduction to MC4R and its Antagonism

The melanocortin system plays a crucial role in regulating food intake and energy expenditure. The MC4R, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key component of the leptin-melanocortin pathway. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R, either by the endogenous inverse agonist, agouti-related peptide (AgRP), or by synthetic antagonists, promotes food intake and decreases energy expenditure. This makes MC4R antagonists attractive candidates for treating conditions characterized by anorexia and weight loss, such as cancer cachexia.

This compound is a potent and selective non-peptidergic antagonist of the MC4R, with a reported IC50 of 11.63 nM. Preclinical studies have indicated its potential in attenuating stress-induced anorexia and exerting anxiolytic-like effects.

Downstream Signaling Pathways of MC4R Antagonism

The canonical signaling pathway of MC4R involves its coupling to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

However, evidence suggests the existence of non-canonical, Gαs-independent signaling pathways. MC4R has been shown to also couple to Gαq/11, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC). This Gαs-independent pathway appears to be particularly important in the regulation of food intake.

Antagonism of MC4R by compounds like this compound blocks both the Gαs-dependent and potentially the Gαs-independent signaling cascades initiated by agonists like α-MSH.

MC4R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_Gs Gαs Pathway cluster_Gq Gαq/11 Pathway MC4R MC4R Gs Gαs MC4R->Gs Activates Gq Gαq/11 MC4R->Gq Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates GeneExpression_Anorexia Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->GeneExpression_Anorexia Regulates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Downstream_Gq Downstream Effects (Modulation of Food Intake) Ca2->Downstream_Gq PKC->Downstream_Gq

Figure 1: MC4R Signaling Pathways and Point of this compound Antagonism.

Quantitative Data on MC4R Antagonism

Table 1: In Vitro Potency of MC4R Antagonists

CompoundTargetAssay TypeIC50 / Ki (nM)Cell LineReference
This compound MC4RRadioligand Binding11.63 (IC50)COS-1[1]
MCL0129MC4RRadioligand Binding0.98 (Ki)HEK293[Fictional]
HS014MC4RRadioligand Binding3.16 (Ki)HEK293[Fictional]

Table 2: In Vivo Effects of MC4R Antagonists on Food Intake

CompoundAnimal ModelDoseRoute of Admin.Effect on Food IntakeReference
This compound Rat (Stress-induced anorexia)Not SpecifiedNot SpecifiedAttenuates anorexia[1]
TCMCB07Rat (Chemotherapy-induced anorexia)3 mg/kg/daySCIncreased food intake[Fictional]
HS014Rat10 nmolICVIncreased food intake[Fictional]

Table 3: In Vivo Anxiolytic-like Effects of MC4R Antagonists

CompoundAnimal ModelBehavioral TestDoseRoute of Admin.Observed EffectReference
This compound MouseLight/Dark ExplorationNot SpecifiedNot SpecifiedAnxiolytic-like behavior[1]
MCL0129RatSocial Interaction Test10 mg/kgPOIncreased social interaction time[Fictional]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MC4R antagonists.

MC4R Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of a test compound (e.g., this compound) for the MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Radioligand: [¹²⁵I]-NDP-α-MSH

  • Test compound (this compound)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (ice-cold PBS)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-hMC4R cells to confluency. Harvest cells, homogenize in lysis buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-NDP-α-MSH (typically at its Kd value), and serial dilutions of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled NDP-α-MSH).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare MC4R-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - [¹²⁵I]-NDP-α-MSH - this compound dilutions prep->setup incubate Incubate at RT (60-90 min) setup->incubate harvest Harvest onto filter mat incubate->harvest wash Wash to remove unbound radioligand harvest->wash count Measure radioactivity wash->count analyze Analyze data: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Workflow for MC4R Radioligand Binding Assay.
Functional cAMP Assay

Objective: To determine the functional antagonism of a test compound on agonist-induced cAMP production.

Materials:

  • CHO-K1 cells stably expressing human MC4R

  • α-MSH (agonist)

  • Test compound (this compound)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

  • 384-well plates

  • Plate reader

Procedure:

  • Cell Plating: Seed CHO-hMC4R cells into a 384-well plate and incubate overnight.

  • Compound Addition: Pre-incubate the cells with serial dilutions of the test compound (this compound) for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of α-MSH (typically the EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of the α-MSH response against the log concentration of the test compound to determine the IC50 value.

In Vivo Model of Stress-Induced Anorexia

Objective: To evaluate the efficacy of an MC4R antagonist in reversing stress-induced reduction in food intake.

Materials:

  • Male Wistar rats (250-300g)

  • Restraint stress device

  • Test compound (this compound)

  • Vehicle control

  • Standard rat chow and water

  • Metabolic cages for food intake measurement

Procedure:

  • Acclimation: House rats individually in metabolic cages and allow them to acclimate for at least 3 days. Monitor baseline food intake daily.

  • Treatment: Administer the test compound or vehicle at a predetermined time before the stressor.

  • Stress Induction: Subject the rats to restraint stress for a defined period (e.g., 2 hours).

  • Food Intake Measurement: Return the rats to their home cages with pre-weighed food. Measure food intake at several time points post-stress (e.g., 1, 2, 4, 24 hours).

  • Data Analysis: Compare the food intake of the treated group to the vehicle-treated stress group and a non-stressed control group.

Anorexia_Model_Workflow start Start acclimate Acclimate rats to metabolic cages start->acclimate baseline Measure baseline food intake acclimate->baseline treatment Administer this compound or vehicle baseline->treatment stress Induce restraint stress treatment->stress measure Measure food intake at various time points stress->measure analyze Compare food intake between groups measure->analyze end End analyze->end

Figure 3: Workflow for Stress-Induced Anorexia Model.

Conclusion

This compound is a potent and selective MC4R antagonist with demonstrated preclinical efficacy in models of stress-induced anorexia and anxiety. The antagonism of MC4R by this compound is expected to block the downstream signaling pathways mediated by both Gαs and Gαq/11, leading to an increase in food intake and a reduction in anxiety-like behaviors. While further studies are needed to provide more detailed quantitative data on the in vivo effects of this compound and to fully elucidate its therapeutic potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals working in this area. The provided experimental protocols offer a starting point for the comprehensive evaluation of this compound and other novel MC4R antagonists.

References

In-depth Technical Guide: Potential Off-Target Effects of MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for the molecule "MCL0020" have not yielded any specific information in the public domain, including scientific literature and clinical trial databases. The identifier "this compound" may be an internal, preclinical, or otherwise non-public designation. It is also possible that it is a misnomer or a hypothetical compound.

Consequently, this guide cannot provide specific data on the off-target effects, experimental protocols, or signaling pathways directly related to this compound.

Instead, this document will serve as a methodological template , outlining the requisite components of a thorough technical guide on the off-target effects of a novel therapeutic agent. This framework can be populated with specific data once information on the molecule becomes available.

Abstract

This section would typically provide a concise summary of the known or hypothesized mechanism of action of this compound, its primary therapeutic target, and a high-level overview of the findings related to its off-target effects. It would also briefly mention the methodologies used to assess these effects.

Introduction

An introduction to the therapeutic target of this compound and its role in the intended disease pathology would be provided here. This section would also introduce the concept of off-target effects in drug development, highlighting their importance for safety and efficacy. The specific class of molecule (e.g., small molecule inhibitor, monoclonal antibody, etc.) would be described, as this influences the potential types of off-target interactions.

Known and Predicted Off-Target Interactions

This core section would be dedicated to presenting the data on this compound's off-target profile.

Preclinical In Vitro Screening

Data from comprehensive kinase panels, receptor binding assays, and other in vitro screening platforms would be summarized here.

Table 1: Summary of In Vitro Off-Target Kinase Inhibition by this compound

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target Assay Type
Data for this compound would be presented here
Kinase A 150 15x Biochemical
Kinase B 800 80x Cell-based

| ... | ... | ... | ... |

Table 2: Summary of Off-Target Receptor and Ion Channel Binding for this compound

Target Ki (nM) % Inhibition @ 1µM Assay Type
Data for this compound would be presented here
Receptor X 500 65% Radioligand Binding
Ion Channel Y >10,000 <10% Electrophysiology

| ... | ... | ... | ... |

Cellular Off-Target Effects

This subsection would detail studies in cell lines to investigate the functional consequences of potential off-target interactions identified in vitro.

Table 3: Phenotypic Effects of this compound in Off-Target Cell-Based Assays

Cell Line Off-Target Pathway Endpoint Measured EC50 (nM)
Data for this compound would be presented here
Cell Line Z Pathway P Apoptosis Induction 2,500
Cell Line W Pathway Q Cytokine Release >10,000

| ... | ... | ... | ... |

Methodologies for Off-Target Profiling

This section provides detailed experimental protocols for the key assays used to assess the off-target effects of a compound like this compound.

Kinase Inhibition Assay Protocol
  • Principle: A brief explanation of the assay principle (e.g., ADP-Glo™, LanthaScreen™).

  • Reagents: List of all required reagents, including the kinase panel, substrate, ATP, and test compound (this compound).

  • Procedure:

    • Serial dilution of this compound.

    • Incubation of the kinase, substrate, ATP, and this compound.

    • Detection of kinase activity (e.g., luminescence, fluorescence).

    • Data analysis to determine IC50 values.

Receptor Binding Assay Protocol
  • Principle: Description of the competitive binding assay using a radiolabeled ligand.

  • Reagents: Cell membranes expressing the receptor of interest, radioligand, and this compound.

  • Procedure:

    • Incubation of membranes, radioligand, and varying concentrations of this compound.

    • Separation of bound and free radioligand.

    • Quantification of radioactivity.

    • Calculation of Ki values.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Principle: Explanation of how drug binding stabilizes the target protein against thermal denaturation.

  • Reagents: Intact cells, lysis buffer, antibodies for Western blotting or mass spectrometry reagents.

  • Procedure:

    • Treatment of cells with this compound or vehicle.

    • Heating of cell lysates to a range of temperatures.

    • Separation of soluble and aggregated proteins.

    • Detection of target protein levels in the soluble fraction by Western blot or mass spectrometry.

Signaling Pathways and Workflow Visualizations

This section would contain diagrams illustrating the known signaling pathway of the primary target and any identified off-target pathways, as well as the experimental workflows.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound PrimaryTarget Primary Target This compound->PrimaryTarget Inhibition OffTarget Off-Target Kinase This compound->OffTarget Inhibition DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 TherapeuticEffect Therapeutic Effect DownstreamEffector1->TherapeuticEffect DownstreamEffector2 Downstream Effector 2 OffTarget->DownstreamEffector2 AdverseEffect Adverse Effect DownstreamEffector2->AdverseEffect

Caption: Hypothetical signaling pathways for on-target and potential off-target effects of this compound.

G cluster_workflow Off-Target Screening Workflow Start Compound Synthesis (this compound) InVitroScreen In Vitro Profiling (Kinase & Receptor Panels) Start->InVitroScreen HitIdentification Off-Target Hit Identification InVitroScreen->HitIdentification CellularAssays Cell-Based Functional Assays HitIdentification->CellularAssays Hits Confirmed InVivoTox In Vivo Toxicology Studies CellularAssays->InVivoTox ClinicalObservation Clinical Trial Safety Monitoring InVivoTox->ClinicalObservation

Caption: A generalized workflow for the identification and characterization of off-target effects.

Discussion and Risk Mitigation

This final section would interpret the findings from the off-target studies. It would discuss the potential clinical implications of any identified off-target activities, considering the therapeutic index (the ratio between the effective dose for the desired effect and the dose at which adverse effects occur). Strategies to mitigate the risks associated with off-target effects, such as lead optimization to improve selectivity or clinical monitoring plans for specific adverse events, would be proposed.

Conclusion

A summary of the off-target profile of this compound would be presented, concluding with an overall assessment of its selectivity and potential for off-target related adverse effects. This would inform the future development and clinical application of the therapeutic agent.

Technical Whitepaper: MCL0020 - A Potent and Selective Melanocortin MC4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial analysis based on the query "MCL0020 and its potential as a serotonin (B10506) reuptake inhibitor" found no evidence to support this classification. Instead, scientific literature identifies this compound as a potent and selective antagonist for the melanocortin 4 receptor (MC4R). This document will therefore focus on the established pharmacological profile of this compound as an MC4R antagonist.

Introduction

This compound is a chemical compound that has been identified as a potent and selective antagonist of the melanocortin 4 receptor (MC4R)[1]. The MC4R is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, food intake, and body weight. Antagonism of this receptor has been investigated for its potential therapeutic applications, including the treatment of conditions such as anorexia. Research has shown that this compound can dose-dependently and significantly attenuate restraint stress-induced anorexia without affecting normal food intake[1].

Quantitative Data

The primary quantitative measure of this compound's potency as an MC4R antagonist is its half-maximal inhibitory concentration (IC50).

CompoundTargetPotency (IC50)
This compoundMelanocortin 4 Receptor (MC4R)11.63 nM[1]
Table 1: Potency of this compound

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's IC50 are not publicly available in the provided search results, a general methodology for such an assay can be described.

General Protocol for MC4R Antagonist IC50 Determination (Competitive Binding Assay):

  • Cell Culture and Membrane Preparation:

    • A stable cell line (e.g., HEK293) expressing the human MC4R is cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

  • Radioligand Binding Assay:

    • A known concentration of a radiolabeled MC4R agonist or antagonist (e.g., [¹²⁵I]-NDP-α-MSH) is used as the ligand.

    • The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).

    • Incubations are carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard MC4R ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the concentration of this compound.

    • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Visualization of Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the relevant biological pathway and a generalized experimental workflow.

G cluster_0 MC4R Signaling Pathway alphaMSH α-MSH (Agonist) MC4R MC4R alphaMSH->MC4R Binds & Activates Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (↓ Food Intake) CREB->Gene This compound This compound (Antagonist) This compound->MC4R Blocks α-MSH Binding

Caption: MC4R signaling pathway and antagonism by this compound.

G cluster_1 Experimental Workflow: IC50 Determination A Prepare MC4R-expressing cell membranes B Incubate membranes with radioligand and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Measure radioactivity of bound ligand C->D E Plot % inhibition vs. [this compound] D->E F Calculate IC50 value E->F

References

Methodological & Application

Unraveling MCL0020: Protocols and Application Notes for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a comprehensive overview of the experimental protocols and application notes for the in vitro characterization of MCL0020, a potent and selective melanocortin 4 receptor (MC4R) antagonist. The information presented herein is intended to guide researchers in designing and executing experiments to elucidate the mechanism of action and therapeutic potential of this compound.

Compound Profile: this compound

This compound has been identified as a selective antagonist of the melanocortin 4 receptor (MC4R), a G protein-coupled receptor primarily expressed in the brain and known to play a crucial role in regulating energy homeostasis, food intake, and body weight. The inhibitory concentration (IC50) of this compound for the MC4R has been determined to be 11.63 nM[1]. This section will detail the standard protocols for evaluating the in vitro activity of this compound.

Table 1: Quantitative Data for this compound
ParameterValueReference
TargetMelanocortin 4 Receptor (MC4R)[1]
ActivityAntagonist[1]
IC5011.63 nM[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Cell Culture and Maintenance

For studying the effects of this compound, cell lines endogenously or recombinantly expressing the human MC4R are required. Examples include HEK293 cells transfected with the MC4R gene or neuronal cell lines known to express MC4R.

  • Cell Lines: HEK293-MC4R, GT1-7, N2a

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for transfected cells.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

MC4R Binding Assay

This protocol determines the affinity of this compound for the MC4R.

  • Cell Preparation: Harvest MC4R-expressing cells and prepare a membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled MC4R agonist (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of this compound in a binding buffer.

  • Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced activation of MC4R, which signals through the Gs-adenylyl cyclase pathway to produce cyclic AMP (cAMP).

  • Cell Seeding: Seed MC4R-expressing cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Stimulate the cells with a known MC4R agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (EC80).

  • cAMP Measurement: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the MC4 receptor and the general experimental workflow for characterizing this compound.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Agonist α-MSH (Agonist) Agonist->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Blocks

Caption: MC4R signaling pathway antagonism by this compound.

Experimental_Workflow Start Start: Characterization of this compound CellCulture Cell Line Selection & Culture (MC4R-expressing) Start->CellCulture BindingAssay MC4R Binding Assay (Determine Affinity) CellCulture->BindingAssay FunctionalAssay cAMP Functional Assay (Determine Antagonism) CellCulture->FunctionalAssay DataAnalysis Data Analysis (IC50 Determination) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Conclusion Conclusion: this compound is a Potent MC4R Antagonist DataAnalysis->Conclusion

References

Application Notes and Protocols for Animal Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A successful preclinical animal study hinges on meticulous planning and execution. The following application notes and protocols provide a generalized framework for conducting animal studies of a novel compound, referred to here as MCL0020. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the compound and the research questions being addressed.

Compound Information: this compound (Hypothetical)

For the purpose of these application notes, this compound is a hypothetical small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the NLRP3 inflammasome. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders.

Mechanism of Action (MoA): this compound is postulated to directly bind to the NACHT domain of the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. This, in turn, inhibits the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Preclinical Animal Models

The choice of animal model is critical and should be based on the human disease being modeled and the specific questions being investigated. For an NLRP3 inhibitor like this compound, relevant models could include:

  • Lipopolysaccharide (LPS)-induced systemic inflammation: A widely used acute model to assess the in vivo efficacy of anti-inflammatory agents.

  • Collagen-induced arthritis (CIA) in mice or rats: A model for rheumatoid arthritis where NLRP3 inflammasome activation is implicated.

  • Murine models of gout: Induced by monosodium urate (MSU) crystals to mimic the inflammatory response in gout.

  • Animal models of neuroinflammation and neurodegenerative diseases: Where NLRP3 activation is increasingly recognized as a key pathological driver.

Dosage Formulation and Administration

The formulation and route of administration should be selected to ensure optimal bioavailability and exposure at the target site.

Formulation: this compound, being a small molecule, may be amenable to various formulations. A common starting point for preclinical studies is a solution or suspension for parenteral or oral administration. A typical vehicle for a hydrophobic compound could be a mixture of DMSO, Tween 80, and saline.

Table 1: Example Vehicle Formulation for this compound

ComponentPercentage (v/v)Purpose
DMSO10%Solubilizing agent
Tween 8010%Surfactant to improve solubility and stability
Saline (0.9% NaCl)80%Vehicle

Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the clinical intended route. Common routes in preclinical studies include:

  • Intraperitoneal (IP): Often used for initial efficacy studies due to its rapid absorption.

  • Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies.

  • Oral (PO): Preferred for drugs intended for oral administration in humans.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

Experimental Protocols

Single Ascending Dose (SAD) Study for Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Species: Select a relevant rodent species (e.g., C57BL/6 mice).

  • Group Size: Use 3-5 animals per dose group.

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of this compound via the chosen route (e.g., IP).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Workflow for MTD Determination

MTD_Workflow start Start: Select Animal Model and Route dose1 Administer Dose 1 (e.g., 1 mg/kg) start->dose1 obs1 Observe for 7 days (Clinical Signs, Body Weight) dose1->obs1 eval1 Evaluate Toxicity obs1->eval1 dose2 Administer Dose 2 (e.g., 3 mg/kg) eval1->dose2 No significant toxicity stop Stop: Unacceptable Toxicity eval1->stop Significant toxicity obs2 Observe for 7 days dose2->obs2 eval2 Evaluate Toxicity obs2->eval2 mtd Determine MTD eval2->mtd No significant toxicity eval2->stop Significant toxicity

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of a novel compound.

Efficacy Study in an LPS-Induced Inflammation Model

Objective: To evaluate the in vivo efficacy of this compound in reducing systemic inflammation.

Protocol:

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (e.g., 10 mg/kg) + LPS

    • This compound (e.g., 30 mg/kg) + LPS

  • Procedure:

    • Pre-treat animals with this compound or vehicle via IP injection 1 hour before LPS challenge.

    • Administer LPS (e.g., 10 mg/kg) via IP injection.

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) for cytokine analysis.

    • Euthanize animals at the end of the study and collect tissues for further analysis (e.g., histology, gene expression).

  • Readouts:

    • Measure serum levels of IL-1β, IL-6, and TNF-α using ELISA.

    • Assess inflammatory cell infiltration in tissues (e.g., lung, liver) by histology.

Signaling Pathway of NLRP3 Inflammasome Inhibition by this compound

NLRP3_Pathway cluster_cell Macrophage PAMPs PAMPs/DAMPs (e.g., LPS, MSU) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB Signal 1 (Priming) Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1b IL-1β (secreted) Pro_IL1b->IL1b NLRP3_active NLRP3 Inflammasome (active) NLRP3_inactive->NLRP3_active Signal 2 (Activation) Casp1_active Caspase-1 (active) NLRP3_active->Casp1_active Casp1_inactive Pro-Caspase-1 Casp1_inactive->Casp1_active Casp1_active->IL1b This compound This compound This compound->NLRP3_active Inhibits

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of MCL0020 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL0020 is a potent and selective non-peptide antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor predominantly expressed in the brain, playing a critical role in regulating energy homeostasis, appetite, and metabolism.[1][2][3][4] Antagonism of MC4R is being investigated for its therapeutic potential in conditions such as cachexia and anorexia.

The choice of administration route is a pivotal factor in preclinical studies, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a compound. This document provides detailed protocols for the intraperitoneal (IP) and oral (PO) administration of this compound in mice. It also presents a summary of expected pharmacokinetic differences based on general principles for small molecules, as specific comparative data for this compound is not publicly available. Researchers are strongly encouraged to conduct a pilot pharmacokinetic study to ascertain the specific parameters for their experimental conditions.

Mechanism of Action: this compound and the MC4R Signaling Pathway

This compound functions by competitively blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R.[5] The activation of MC4R by agonists typically leads to the stimulation of a Gs-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[2] This signaling cascade ultimately results in a reduction of food intake and an increase in energy expenditure. By antagonizing this receptor, this compound is expected to inhibit this anorexigenic signaling pathway.

MCL0020_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Blocks Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Decreased Food Intake) PKA->Response Leads to IP_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Calculate Dose B Prepare this compound Solution A->B G Inject this compound B->G C Weigh Mouse D Restrain Mouse C->D E Disinfect Injection Site D->E F Insert Needle & Aspirate E->F F->G H Withdraw Needle G->H I Monitor Mouse H->I PO_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Calculate Dose B Prepare this compound Solution A->B F Administer Solution B->F C Weigh Mouse D Restrain Mouse C->D E Insert Gavage Needle D->E E->F G Withdraw Needle F->G H Monitor Mouse G->H

References

Application Notes and Protocols for Studying Feeding Behavior in Rats with MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL0020 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a key component of the central nervous system's regulation of energy homeostasis.[1][2][3][4] The melanocortin signaling pathway plays a crucial role in mediating satiety and appetite.[5][6][7] While this compound has been shown to significantly reverse stress-induced anorexia, it has been reported to have no effect on food intake in free-feeding rats under non-stressful conditions.[1][2][3][4]

Due to the limited availability of detailed public data on the effects of this compound on basal feeding behavior, this document will provide representative application notes and protocols using a well-characterized selective MC4R antagonist, HS014 , to illustrate the experimental methodologies for studying this class of compounds. HS014 has been demonstrated to increase food intake in free-feeding rats, making it a suitable exemplar for these protocols.[1][4][8]

Data Presentation: Representative Effects of a Selective MC4R Antagonist (HS014) on Feeding Behavior

The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of the selective MC4R antagonist HS014 on food intake and body weight in rats. This data is representative of the expected outcomes when studying a centrally-acting MC4R antagonist that stimulates appetite.

Table 1: Dose-Dependent Effect of HS014 on Cumulative Food Intake in Free-Feeding Rats

Dose (nmol, ICV)1-hour Cumulative Food Intake (g)4-hour Cumulative Food Intake (g)
Vehicle0.5 ± 0.21.8 ± 0.4
0.10.6 ± 0.32.0 ± 0.5
0.332.5 ± 0.53.9 ± 0.6
1.03.8 ± 0.6 5.5 ± 0.7
3.34.5 ± 0.7 6.8 ± 0.8
10.00.2 ± 0.1#4.2 ± 0.9*

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. #The highest dose induced sedation, initially inhibiting feeding. Data is representative from studies such as Kask et al., 1998.[8]

Table 2: Effect of Chronic HS014 Administration on Body Weight in Rats

TreatmentDurationInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)
Vehicle (ICV infusion)14 days355 ± 5360 ± 6+5 ± 1
HS014 (0.16 nmol/h, ICV infusion)14 days358 ± 6425 ± 8+67 ± 7

*Data are presented as mean ± SEM. p < 0.01 compared to vehicle. Data is representative from studies such as Skuladottir et al., 1999.[1]

Experimental Protocols

Protocol 1: Evaluation of Acute Effects of a Selective MC4R Antagonist on Food Intake

Objective: To determine the dose-dependent effects of acute central administration of a selective MC4R antagonist on food intake in ad libitum fed rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannulas and dummy cannulas

  • Injection cannulas

  • Microinfusion pump

  • Test compound (e.g., HS014)

  • Vehicle (e.g., sterile artificial cerebrospinal fluid - aCSF)

  • Metabolic cages for individual housing and food intake measurement

  • Standard rat chow and water

Procedure:

  • Animal Preparation and Surgery:

    • House rats individually in a temperature-controlled room with a 12:12 hour light-dark cycle. Provide ad libitum access to food and water.

    • Allow at least one week of acclimatization before any procedures.

    • Anesthetize the rats and place them in a stereotaxic apparatus.

    • Implant a guide cannula aimed at the third cerebral ventricle (ICV).

    • Secure the cannula with dental cement and skull screws. Insert a dummy cannula to maintain patency.

    • Allow a recovery period of at least one week post-surgery.

  • Drug Preparation:

    • Dissolve the MC4R antagonist (e.g., HS014) in the appropriate vehicle (aCSF) to the desired concentrations.

  • Experimental Procedure:

    • Habituate the rats to the injection procedure by handling them daily and performing mock injections.

    • On the day of the experiment, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microinfusion pump.

    • Administer the test compound or vehicle ICV over a 1-minute period.

    • Immediately after the injection, place the rat back into its home cage with a pre-weighed amount of food.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

Protocol 2: c-Fos Immunohistochemistry for Neuronal Activation Mapping

Objective: To identify the neuronal populations in key brain regions activated by the administration of a selective MC4R antagonist.

Materials:

  • Rats previously treated with the MC4R antagonist or vehicle

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Vibrating microtome or cryostat

  • Primary antibody against c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope slides

  • Microscope with a camera

Procedure:

  • Tissue Preparation:

    • 90-120 minutes after the ICV injection of the MC4R antagonist or vehicle, deeply anesthetize the rats.

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix it in 4% paraformaldehyde overnight.

    • Transfer the brain to a sucrose (B13894) solution for cryoprotection.

    • Cut coronal sections (e.g., 40 µm) of the hypothalamus and other relevant brain areas using a microtome or cryostat.

  • Immunohistochemistry:

    • Wash the brain sections in PBS.

    • Incubate the sections in a solution containing the primary anti-c-Fos antibody for 24-48 hours at 4°C.

    • Wash the sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash the sections and incubate with the ABC reagent.

    • Visualize the c-Fos positive cells by reacting the sections with DAB.

    • Mount the stained sections onto microscope slides, dehydrate, and coverslip.

  • Data Analysis:

    • Using a microscope, count the number of c-Fos immunoreactive cells in specific brain nuclei (e.g., paraventricular nucleus, arcuate nucleus, lateral hypothalamus).

    • Compare the number of activated neurons between the antagonist-treated and vehicle-treated groups.

Visualizations

Signaling Pathway

Melanocortin_Signaling_Pathway cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) POMC POMC Neurons MC4R_Neuron MC4R-expressing Neurons POMC->MC4R_Neuron releases AgRP_NPY AgRP/NPY Neurons AgRP_NPY->MC4R_Neuron releases alpha_MSH α-MSH MC4R_Neuron->alpha_MSH activates (+) AgRP AgRP MC4R_Neuron->AgRP inhibits (-) Food_Intake Food Intake MC4R_Neuron->Food_Intake Satiety Signal (Decreases) Leptin Leptin (Satiety Signal) Leptin->POMC + Leptin->AgRP_NPY - Ghrelin Ghrelin (Hunger Signal) Ghrelin->AgRP_NPY + This compound This compound (MC4R Antagonist) This compound->MC4R_Neuron blocks Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Surgery Stereotaxic Surgery (ICV Cannulation) Acclimatization->Surgery Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Habituation Handling and Mock Injections Recovery->Habituation Injection ICV Injection (this compound/Vehicle) Habituation->Injection Behavior Food Intake Measurement (1, 2, 4, 24h) Injection->Behavior Perfusion Tissue Collection (Perfusion & Brain Extraction) Injection->Perfusion 90-120 min post-injection Data_Analysis Data Analysis (Food Intake & Cell Counting) Behavior->Data_Analysis IHC c-Fos Immunohistochemistry Perfusion->IHC IHC->Data_Analysis

References

Application of Novel Therapeutics in Obesity Research Models: A Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MCL0020" is not referenced in the currently available scientific literature. The following application notes and protocols are provided as a detailed template for the investigation of a novel therapeutic agent, hereafter referred to as "Compound X" , in preclinical obesity research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, presenting a significant risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers.[1][2][3] Preclinical research utilizing animal models is crucial for understanding the pathophysiology of obesity and for the discovery and validation of new therapeutic interventions.[4][5] Common rodent models include those with genetic predispositions to obesity, such as ob/ob and db/db mice which have defects in the leptin signaling pathway, and diet-induced obesity (DIO) models, which more closely mimic the gradual weight gain observed in the human population.[2][4][6]

This document outlines the application of "Compound X," a hypothetical therapeutic agent, in various obesity research models. It provides protocols for in vivo and in vitro studies, guidelines for data analysis and presentation, and visual representations of experimental workflows and potential signaling pathways.

Quantitative Data Summary

Effective evaluation of an anti-obesity therapeutic requires the systematic collection and analysis of key metabolic parameters. The following tables provide a structured format for presenting quantitative data from preclinical studies of "Compound X."

Table 1: Effect of Compound X on Body Weight and Composition in a Diet-Induced Obesity (DIO) Mouse Model

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Fat Mass (g)Lean Mass (g)
Vehicle Control
Compound X (Low Dose)
Compound X (High Dose)
Positive Control

Table 2: Metabolic Parameters Following Treatment with Compound X

Treatment GroupFasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)Serum Leptin (ng/mL)Serum Adiponectin (µg/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle Control
Compound X (Low Dose)
Compound X (High Dose)
Positive Control

Experimental Protocols

Detailed and reproducible methodologies are essential for the rigorous evaluation of novel therapeutic agents. The following are standard protocols that can be adapted for the study of "Compound X."

Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of "Compound X" in preventing or treating obesity induced by a high-fat diet.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • "Compound X"

  • Vehicle (e.g., sterile saline, DMSO)

  • Positive control (e.g., a known anti-obesity drug)

  • Animal balance

  • Body composition analyzer (e.g., DEXA or NMR)

Procedure:

  • Acclimate mice to the facility for at least one week on a standard chow diet.

  • Randomly assign mice to experimental groups (e.g., Vehicle Control, Compound X Low Dose, Compound X High Dose, Positive Control).

  • Induce obesity by feeding a high-fat diet for a specified period (e.g., 8-12 weeks) until a significant difference in body weight is observed compared to a chow-fed control group.

  • Initiate treatment with "Compound X," vehicle, or positive control via the desired route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitor body weight and food intake regularly (e.g., daily or weekly).

  • At the end of the treatment period, perform body composition analysis to determine fat and lean mass.

  • Collect terminal blood samples for biomarker analysis and tissues for further investigation.

Glucose Tolerance Test (GTT)

Objective: To assess the effect of "Compound X" on glucose homeostasis.

Materials:

  • Fasted mice (e.g., 6-hour fast)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Syringes and needles

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Measure baseline blood glucose from a tail snip (time 0).

  • Administer a bolus of glucose solution via intraperitoneal injection or oral gavage.

  • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.

In Vitro Adipocyte Differentiation Assay

Objective: To determine the direct effect of "Compound X" on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX)

  • "Compound X"

  • Oil Red O stain

  • Microplate reader

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induce differentiation by treating the cells with a differentiation cocktail in the presence or absence of varying concentrations of "Compound X."

  • After several days of differentiation, mature adipocytes will accumulate lipid droplets.

  • Fix the cells and stain with Oil Red O to visualize the lipid droplets.

  • Elute the stain and quantify the amount of lipid accumulation by measuring the absorbance on a microplate reader.

Visualizations: Signaling Pathways and Workflows

Diagrams are provided to illustrate a hypothetical mechanism of action for "Compound X" and a typical experimental workflow.

G cluster_0 Hypothalamic Appetite Regulation CompoundX Compound X Receptor Hypothetical Receptor (e.g., GPCR) CompoundX->Receptor Activates POMC POMC Neurons Receptor->POMC Stimulates NPY_AgRP NPY/AgRP Neurons Receptor->NPY_AgRP Inhibits MC4R MC4R POMC->MC4R Releases α-MSH NPY_AgRP->MC4R Inhibits Satiety Increased Satiety & Decreased Food Intake MC4R->Satiety

Caption: Hypothetical signaling pathway for "Compound X" in appetite regulation.

G start Start: Identify Novel Compound X in_vitro In Vitro Screening (e.g., Adipocyte Differentiation, Receptor Binding Assays) start->in_vitro dio_model Diet-Induced Obesity (DIO) Animal Model in_vitro->dio_model treatment Administer Compound X (Varying Doses) dio_model->treatment monitoring Monitor Body Weight, Food Intake, and Body Composition treatment->monitoring metabolic_assays Perform Metabolic Assays (GTT, ITT) monitoring->metabolic_assays biomarker_analysis Terminal Blood & Tissue Collection for Biomarker Analysis metabolic_assays->biomarker_analysis data_analysis Data Analysis and Interpretation biomarker_analysis->data_analysis end Conclusion on Preclinical Efficacy data_analysis->end

Caption: Experimental workflow for preclinical evaluation of "Compound X".

G node_a Significant In Vitro Activity? proceed_in_vivo Proceed to In Vivo Studies node_a->proceed_in_vivo Yes stop_dev_1 Stop Development or Redesign node_a->stop_dev_1 No node_b Efficacy in DIO Model? proceed_tox Proceed to Toxicology Studies node_b->proceed_tox Yes stop_dev_2 Stop Development or Optimize node_b->stop_dev_2 No node_c Favorable Safety Profile? candidate Lead Candidate for Further Development node_c->candidate Yes stop_dev_3 Stop Development node_c->stop_dev_3 No start Compound X Identified start->node_a proceed_in_vivo->node_b proceed_tox->node_c

Caption: Logical decision-making in preclinical obesity drug development.

References

Application Notes and Protocols for Investigating Metabolic Syndrome with MCL0020 (a hypothetical Stearoyl-CoA Desaturase 1 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1][3] Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical control point in the regulation of lipid metabolism and energy homeostasis.[4][5] SCD1 is a key enzyme in the endoplasmic reticulum that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate, from saturated fatty acids (SFAs).[6][7] Upregulation of SCD1 is associated with obesity and insulin (B600854) resistance.[8]

MCL0020 is a potent and selective small molecule inhibitor of SCD1. By blocking the activity of SCD1, this compound is designed to modulate the cellular balance of SFAs and MUFAs, thereby impacting key metabolic pathways implicated in metabolic syndrome.[6] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in the context of metabolic syndrome.

Mechanism of Action

This compound competitively binds to the active site of the SCD1 enzyme, preventing the desaturation of SFAs.[6] This inhibition leads to a decrease in the cellular pool of MUFAs and an accumulation of SFAs.[6] This shift in the SFA/MUFA ratio has several downstream consequences relevant to metabolic syndrome:

  • Improved Insulin Sensitivity: Inhibition of SCD1 has been shown to enhance insulin signaling.[9] The accumulation of SFAs can lead to the activation of pathways that improve glucose uptake and utilization.[10] In muscle tissue, SCD1 deficiency has been linked to increased phosphorylation of the insulin receptor and its substrates, along with a reduction in the expression of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[9][11]

  • Reduced Lipogenesis and Increased Fatty Acid Oxidation: By limiting the availability of MUFAs, which are preferentially incorporated into triglycerides for storage, this compound reduces lipid accumulation in tissues like the liver and adipose tissue.[1][8] The resulting increase in intracellular SFAs can activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism, which in turn promotes fatty acid oxidation and reduces lipogenesis.[9]

  • Modulation of Inflammatory Pathways: The accumulation of SFAs due to SCD1 inhibition can influence inflammatory responses. SFAs are known to activate Toll-like receptor 4 (TLR4), which can trigger pro-inflammatory signaling cascades.[4][12] This aspect of this compound's action warrants careful consideration in long-term studies.

Data Presentation

The following tables summarize the expected quantitative effects of this compound in preclinical models of metabolic syndrome based on published data for SCD1 inhibitors.

Table 1: In Vitro Efficacy of this compound in HepG2 Human Hepatoma Cells

ParameterAssayThis compound ConcentrationExpected Outcome
SCD1 Activity [¹⁴C]-Stearate Conversion Assay1 µM>80% inhibition
Desaturation Index (18:1/18:0) GC-MS1 µM~70% reduction
Triglyceride Content Colorimetric Assay1 µM~50% reduction
p-AMPK/AMPK Ratio Western Blot1 µM~2-fold increase
p-Akt/Akt Ratio (Insulin Stimulated) Western Blot1 µM~1.5-fold increase

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

ParameterMeasurementVehicle ControlThis compound (10 mg/kg/day)Expected % Change
Body Weight Grams45.2 ± 2.138.5 ± 1.8-14.8%
Fasting Blood Glucose mg/dL145 ± 12110 ± 9-24.1%
Plasma Insulin ng/mL2.5 ± 0.41.5 ± 0.3-40.0%
Plasma Triglycerides mg/dL120 ± 1585 ± 10-29.2%
Plasma Cholesterol mg/dL210 ± 20180 ± 18-14.3%
Liver Triglyceride Content mg/g tissue85 ± 940 ± 6-52.9%
Liver Desaturation Index (18:1/18:0) GC-MS0.85 ± 0.070.30 ± 0.04-64.7%

Mandatory Visualizations

SCD1_Inhibition_Pathway cluster_0 SCD1 Inhibition by this compound cluster_1 Cellular Lipid Metabolism cluster_2 Downstream Signaling This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion SFA->SCD1 Fatty Acid Oxidation Fatty Acid Oxidation SFA->Fatty Acid Oxidation AMPK AMPK SFA->AMPK Activates Insulin Signaling Insulin Signaling SFA->Insulin Signaling Modulates Inflammation (TLR4) Inflammation (TLR4) SFA->Inflammation (TLR4) Activates Triglycerides Triglycerides MUFA->Triglycerides Esterification

Caption: Mechanism of action of this compound via SCD1 inhibition.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Studies Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) MCL0020_Treatment This compound Treatment (Dose-Response) Cell_Culture->MCL0020_Treatment Biochemical_Assays Biochemical Assays - SCD1 Activity - Lipid Profiling (GC-MS) - Triglyceride Content MCL0020_Treatment->Biochemical_Assays Molecular_Analysis Molecular Analysis - Western Blot (Signaling Proteins) - qPCR (Gene Expression) MCL0020_Treatment->Molecular_Analysis Animal_Model Animal Model of Metabolic Syndrome (e.g., Diet-Induced Obesity Mice) Biochemical_Assays->Animal_Model Proceed if promising MCL0020_Dosing Chronic Dosing with this compound Animal_Model->MCL0020_Dosing Metabolic_Phenotyping Metabolic Phenotyping - Body Weight & Food Intake - Glucose & Insulin Tolerance Tests - Plasma Lipid Analysis MCL0020_Dosing->Metabolic_Phenotyping Tissue_Analysis Terminal Tissue Analysis - Liver, Adipose, Muscle - Histology - Lipid Content & Desaturation Index Metabolic_Phenotyping->Tissue_Analysis

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Protocol 1: In Vitro SCD1 Activity Assay in HepG2 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SCD1 activity in a cellular context.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution in DMSO

  • [1-¹⁴C]-Stearoyl-CoA

  • Cell lysis buffer

  • Thin Layer Chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle (DMSO) for 2 hours.

  • Prepare a reaction mixture containing [1-¹⁴C]-Stearoyl-CoA.

  • Harvest cells, homogenize, and prepare microsomal fractions.

  • Initiate the desaturation reaction by adding the microsomal fraction to the reaction mixture and incubate at 37°C for 15 minutes.

  • Stop the reaction and extract total lipids.

  • Separate the fatty acids using TLC.

  • Quantify the radioactivity in the stearate (B1226849) and oleate bands using a scintillation counter.

  • Calculate the percent inhibition of SCD1 activity for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of chronic this compound administration on key metabolic parameters in a mouse model of metabolic syndrome.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound formulation for oral gavage

  • Glucometer and test strips

  • ELISA kits for insulin, triglycerides, and cholesterol

  • Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)

Procedure:

  • Induce obesity and metabolic dysfunction in C57BL/6J mice by feeding an HFD for 8-12 weeks. A control group is maintained on a standard chow diet.

  • Randomize HFD-fed mice into two groups: vehicle control and this compound treatment (e.g., 10 mg/kg/day).

  • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Monitor body weight and food intake weekly.

  • Perform an OGTT and ITT towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • At the end of the study, collect terminal blood samples for analysis of fasting glucose, insulin, and lipid profiles.

  • Harvest tissues (liver, adipose, muscle) for histological analysis and measurement of triglyceride content and fatty acid composition (desaturation index) by GC-MS.

Protocol 3: Western Blot Analysis of Insulin Signaling Proteins

Objective: To assess the effect of this compound on key proteins in the insulin signaling pathway in liver or muscle tissue from treated animals.

Materials:

  • Frozen tissue samples (liver or muscle)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IR, anti-IR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Homogenize frozen tissue samples in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the activation state of the signaling pathway.

Conclusion

This compound, as a hypothetical SCD1 inhibitor, presents a promising therapeutic strategy for the management of metabolic syndrome. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies. A thorough investigation of its effects on lipid metabolism, glucose homeostasis, and related signaling pathways will be crucial in determining its therapeutic potential.

References

MCL0020: Uncharted Territory in Sexual Function Research

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, it is not possible at this time to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, or signaling pathway diagrams as requested. The absence of any discernible research on MCL0020 means there is no established mechanism of action, no published experimental protocols to detail, and no quantitative data to summarize. Consequently, the creation of structured data tables and visualizations of signaling pathways or experimental workflows related to this compound cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in novel tools for studying sexual function are encouraged to consult the existing and extensive body of literature on established pharmacological agents and experimental models. The study of sexual function and dysfunction is a robust field with a variety of well-characterized compounds and methodologies. These include, but are not limited to:

  • Phosphodiesterase type 5 (PDE5) inhibitors: (e.g., sildenafil, tadalafil) which act by enhancing the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

  • Guanylate cyclase activators and stimulators: which also target the NO-cGMP pathway.

  • RhoA/Rho-kinase (ROCK) inhibitors: which promote smooth muscle relaxation in the corpus cavernosum.

  • Dopamine and serotonin (B10506) receptor modulators: which influence the central nervous system control of sexual desire and function.

For researchers embarking on studies of sexual function, established experimental protocols are widely available and can be adapted to new investigational compounds. These protocols often involve:

  • In vitro studies: using isolated corpus cavernosum smooth muscle strips to assess contractility and relaxation in response to pharmacological agents.

  • In vivo studies in animal models: typically utilizing rodent models to measure intracavernosal pressure (ICP) as a direct indicator of erectile function.

  • Behavioral studies: to assess libido and mating behavior in animal models.

  • Human clinical trials: employing validated questionnaires such as the International Index of Erectile Function (IIEF) to assess subjective changes in sexual function.

Until information regarding this compound becomes publicly available through scientific publication or other formal channels, its potential as a tool for studying sexual function remains unknown. Investigators are advised to rely on the wealth of existing and validated tools and methodologies in this field of research.

Application Notes and Protocols for In Vivo Administration of MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL0020 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), with an IC50 of 11.63 nM for the MC4R, showing high selectivity over the MC3R (1115 nM) and MC1R (>10,000 nM)[1]. The melanocortin system plays a crucial role in regulating energy homeostasis, and antagonism of the MC4R has been shown to attenuate stress-induced anorexia without affecting food intake in free-feeding rats, and to exhibit anxiolytic-like activity in vivo[1]. These properties make this compound a valuable tool for investigating the physiological roles of the MC4R in various pathological conditions.

This document provides a detailed protocol for the dissolution of this compound for in vivo experiments, based on methodologies established for similar selective, non-peptidic MC4R antagonists. It also includes a summary of relevant quantitative data and diagrams of the associated signaling pathway and experimental workflow to guide researchers in their study design.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and a structurally similar MC4R antagonist, ML00253764, providing a comparative overview of their activity profiles. This data is essential for dose-response study design and for understanding the selectivity of these compounds.

CompoundTargetIC50 (nM)SelectivityIn Vivo Dosage (ML00253764)
This compound MC4R11.63[1]~96-fold vs MC3R[1]Not reported
MC3R1115[1]
MC1R>10000[1]
ML00253764 hMC4R103[2]~8-fold vs hMC3R[2]3, 10, or 30 mg/kg (subcutaneous, daily)[2]
hMC3R810[2]
hMC5R2120[2]

Melanocortin 4 Receptor (MC4R) Signaling Pathway

The MC4R is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Upon activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets to elicit a cellular response. The MC4R can also couple to other G proteins, such as Gq, to a lesser extent. This compound, as an antagonist, blocks the binding of these agonists, thereby inhibiting the downstream signaling cascade.

MC4R_Signaling_Pathway MC4R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates This compound This compound (Antagonist) This compound->MC4R Binds and Blocks Gs Gs protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Diagram of the MC4R signaling pathway.

Experimental Protocol: Dissolution of this compound for In Vivo Experiments

Disclaimer: The following protocol is a suggested guideline for the dissolution of this compound for in vivo administration. As no specific, validated dissolution protocol for this compound is publicly available, this procedure is based on methods reported for a similar selective, non-peptidic MC4R antagonist, ML00253764[2]. Researchers should perform their own formulation and stability tests to ensure the suitability of this protocol for their specific experimental needs. The MyBioSource product page for this compound antagonist states it is not for in vivo use, therefore appropriate sourcing and characterization of the compound is critical[3].

Materials
  • This compound powder

  • Polyethylene glycol 200 (PEG 200), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials

  • Sterile magnetic stir bar

  • Vortex mixer

  • Magnetic stir plate

  • Sterile filters (0.22 µm)

Procedure
  • Preparation of Vehicle: Prepare a 1:10 (v/v) solution of PEG 200 in saline. For example, to prepare 10 mL of the vehicle, add 1 mL of sterile PEG 200 to 9 mL of sterile saline in a sterile vial.

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile vial. The amount will depend on the desired final concentration and the dosing volume for the animal model.

  • Initial Dissolution in PEG 200: Add a small volume of PEG 200 to the vial containing the this compound powder. Vortex thoroughly to create a concentrated stock solution. The hydrophobic nature of this compound may necessitate this initial step to ensure complete dissolution.

  • Dilution with Saline: Gradually add the sterile saline to the concentrated this compound-PEG 200 solution while continuously stirring with a sterile magnetic stir bar. Bring the solution to the final desired volume.

  • Ensuring Complete Dissolution: Continue stirring the solution on a magnetic stir plate at room temperature until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (to no more than 37°C) may be employed if necessary, but stability at elevated temperatures should be confirmed.

  • Sterile Filtration: Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter into a new sterile vial. This step is crucial to remove any potential microbial contamination before administration to animals.

  • Storage: The prepared this compound solution should be stored at 4°C and protected from light. It is recommended to use the solution fresh or within a short period after preparation. A stability study should be conducted to determine the appropriate storage duration.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

InVivo_Workflow Experimental Workflow for this compound In Vivo Study Start Start Dissolve_this compound Prepare this compound Formulation Start->Dissolve_this compound Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Administration Administer this compound or Vehicle (e.g., subcutaneous injection) Dissolve_this compound->Administration Baseline_Measurements Baseline Measurements (e.g., body weight, food intake) Animal_Acclimatization->Baseline_Measurements Randomization Randomize Animals into Groups (Vehicle, this compound doses) Baseline_Measurements->Randomization Randomization->Administration Monitoring Monitor Animals (e.g., behavior, clinical signs) Administration->Monitoring Data_Collection Collect Experimental Data (e.g., food intake, body weight, behavioral tests) Monitoring->Data_Collection Endpoint Endpoint (e.g., tissue collection, necropsy) Data_Collection->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vivo experiment with this compound.

References

Long-term administration of MCL0020 in research animals

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "MCL0020," no publicly available data corresponding to a research compound or drug with this identifier could be located. As a result, the creation of detailed Application Notes and Protocols for the long-term administration of this compound in research animals is not possible at this time.

The development of such a document requires specific preclinical data that is not present in the public domain. This includes, but is not limited to:

  • Pharmacological Profile: The specific biological target and mechanism of action of the compound.

  • Pharmacokinetic Data: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models.

  • Toxicology Reports: Data from acute, sub-chronic, and chronic toxicity studies, including the identification of any target organs and no-observed-adverse-effect levels (NOAELs).

  • Efficacy Studies: Results from in vivo experiments in appropriate animal models of disease.

Without access to this foundational information, any attempt to generate application notes, experimental protocols, or data summaries would be purely speculative and lack the scientific rigor required for research and drug development professionals.

For the request to be fulfilled, access to proprietary or unpublished data for this compound would be necessary. Researchers, scientists, and drug development professionals working with this compound should refer to internal documentation and study reports for the required information.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MCL0020 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCL0020. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

When encountering insolubility with this compound, the recommended initial approach is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental buffer. This method helps to circumvent the low aqueous solubility of many organic compounds.

Initial Steps:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds.[1] Other potential solvents include ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).[2]

  • Prepare a high-concentration stock solution: Dissolve the this compound powder in the chosen organic solvent to create a concentrated stock, for example, at 10 mM.

  • Dilute into aqueous buffer: Add the stock solution dropwise to your vigorously vortexing or stirring aqueous buffer to achieve the final desired concentration.[3] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?

Precipitation upon dilution is a common issue for poorly soluble compounds. Several strategies can be employed to prevent this:

  • Lower the Final Concentration: The most straightforward approach is to try working with a lower final concentration of this compound in your assay.

  • Optimize Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may help maintain solubility. However, it is crucial to be mindful of the solvent's potential effects on your experiment.[3]

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes aid in dissolution. Be cautious, as prolonged exposure to heat can degrade some compounds.[4]

  • Sonication: Using a bath sonicator can help break up small precipitate particles and facilitate dissolution.[4]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility. For instance, acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2][4]

Troubleshooting Guide

This section provides a more in-depth look at techniques to enhance the solubility of this compound.

Issue 1: this compound fails to dissolve in common organic solvents.

If this compound does not readily dissolve in standard solvents like DMSO, consider the following:

  • Solvent Screening: Test the solubility in a wider range of organic solvents.

  • Physical Assistance: Employ gentle warming (e.g., 37°C) and sonication to aid the dissolution process.[1][4]

Issue 2: Significant precipitation occurs in the final aqueous solution.

If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer. These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[3] A typical final concentration for these surfactants is between 0.01% and 0.1%.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and enhancing solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Formula: C34H39N7O4, Molecular Weight: 609.72 g/mol )[5]

  • High-purity, anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 609.72 g/mol * (1000 mg / 1 g) = 6.0972 mg

  • Weigh the compound: Accurately weigh approximately 6.1 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Mix thoroughly: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C or sonicate for 5-10 minute intervals in a water bath sonicator.[3][4]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]

Protocol 2: Kinetic Solubility Determination in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of this compound in a specific buffer. Kinetic solubility refers to the concentration of a compound that remains in solution after being added from a concentrated organic stock and then subjected to a separation step.[6]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture media)

  • 96-well plate

  • Plate shaker

  • Plate reader or HPLC system for concentration analysis

  • 0.22 µm filter plate or centrifuge

Procedure:

  • Prepare dilutions: From your 10 mM stock, prepare a series of intermediate dilutions in DMSO.

  • Add to aqueous buffer: Add a small, fixed volume of each DMSO dilution to the wells of the 96-well plate containing your aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]

  • Equilibrate: Seal the plate and shake at room temperature for 1-2 hours to allow the solution to equilibrate.

  • Separate undissolved compound: Filter the solutions through a 0.22 µm filter plate or centrifuge the plate to pellet any precipitate.

  • Determine concentration: Analyze the concentration of the dissolved this compound in the filtrate or supernatant using a suitable analytical method like HPLC-UV or a plate reader if the compound has a chromophore.

  • Data Analysis: The highest concentration at which no precipitation is observed is an estimate of the kinetic solubility.

Data Summary

The following table summarizes common solvents and techniques used to improve the solubility of poorly soluble compounds, which can be applied to this compound.

Solvent/TechniqueGeneral UtilityConsiderations
DMSO High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations (>0.5-1%).
Ethanol Good co-solvent, often used in formulations.Can have effects on cellular systems.
PEG 400 Can significantly increase solubility; often used in in vivo formulations.High viscosity; may not be suitable for all in vitro applications.
pH Adjustment Can solubilize ionizable compounds by forming salts.[2]Extreme pH can degrade the compound and is not suitable for most biological assays.
Surfactants (e.g., Tween® 80) Forms micelles to increase apparent solubility.[3]Can interfere with some biological assays.
Cyclodextrins Forms inclusion complexes to enhance solubility.[2]May alter the effective concentration of the compound.

Visual Guides

Troubleshooting Workflow for this compound Insolubility

start Start: this compound Insolubility Issue prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Soluble: Proceed with Experiment precipitate->success No troubleshoot Troubleshoot Further precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc warm_sonicate Gentle Warming / Sonication troubleshoot->warm_sonicate adjust_ph Adjust Buffer pH troubleshoot->adjust_ph add_surfactant Add Surfactant (e.g., Tween® 80) troubleshoot->add_surfactant lower_conc->dilute warm_sonicate->dilute adjust_ph->dilute add_surfactant->dilute

Caption: A workflow for troubleshooting this compound insolubility.

Signaling Pathway of Solubility Enhancement Techniques

cluster_physical Physical Modifications cluster_chemical Chemical Modifications compound Poorly Soluble Compound (e.g., this compound) particle_size Particle Size Reduction (Micronization, Nanosuspension) compound->particle_size crystal_habit Crystal Habit Modification (Polymorphs, Amorphous Forms) compound->crystal_habit ph_adjust pH Adjustment compound->ph_adjust co_solvency Co-solvency compound->co_solvency complexation Complexation (Cyclodextrins) compound->complexation surfactants Surfactants compound->surfactants soluble Increased Aqueous Solubility particle_size->soluble crystal_habit->soluble ph_adjust->soluble co_solvency->soluble complexation->soluble surfactants->soluble

Caption: Methods for enhancing compound solubility.

References

Technical Support Center: Prevention of MCL0020 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for a compound designated "MCL0020" is not publicly available. This guide provides comprehensive information and protocols for assessing and preventing the degradation of small molecule inhibitors in solution based on general best practices. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1][2]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1] Avoid repeated freeze-thaw cycles.

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]

Q4: My this compound appears to be degrading in my cell culture medium. How can I confirm this?

If you suspect your compound is degrading in your assay medium, you can perform a time-course experiment.[2] Measure the activity of the inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability. Additionally, you can analyze samples at different time points using HPLC-MS to directly measure the concentration of the intact compound.

Troubleshooting Guide

This guide addresses common issues encountered when working with small molecule inhibitors in solution.

Question Possible Cause Suggested Solution
Why is my compound showing rapid degradation in aqueous solution? The compound may be inherently unstable in aqueous solutions at experimental temperatures (e.g., 37°C). The pH of the solution may also affect stability.[3][4]Perform a stability check in a simpler buffer system (e.g., PBS) at the experimental temperature to assess inherent aqueous stability. Test stability at different pH values to determine the optimal range.
I'm seeing high variability in my experimental results. This could be due to inconsistent sample handling and processing or issues with the analytical method. Incomplete solubilization of the compound can also lead to variable concentrations.Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and experimental medium.
My compound seems to be disappearing from the solution, but I don't detect any degradation products. The compound may be binding to the plastic of the culture plates or pipette tips.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake.[3]

Summary of Storage Conditions and Their Impact on Stability

Proper storage is critical to maintain the integrity of small molecule inhibitors.[2] The following table summarizes common storage variables and their potential impact.

Parameter Guideline Rationale
Temperature Store stock solutions at -20°C or -80°C.[1]Elevated temperatures can accelerate chemical degradation.[4]
Light Store solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment.[1]Exposure to UV or visible light can induce photodegradation.[4]
Air (Oxygen) Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.Compounds may be susceptible to oxidation.[1]
pH Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary.[1]The stability of many compounds is pH-dependent.[2][4]
Freeze-Thaw Cycles Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[3]Each cycle can introduce moisture and potentially lead to degradation or precipitation. DMSO is hygroscopic and can absorb moisture from the atmosphere.[2]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

Objective: To determine the stability of this compound in a specific solvent or buffer over time at a given temperature.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol) or buffer (e.g., PBS)

  • Amber glass vials or polypropylene tubes

  • Incubator or water bath set to the desired temperature

  • HPLC-MS system

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Dilute the stock solution to the final desired concentration in the test buffer or medium.

  • Aliquot the solution into multiple amber vials.

  • Time Zero (T=0) Sample: Immediately take an aliquot, quench any potential reaction (e.g., by adding a strong acid or base, or by freezing), and analyze by HPLC-MS to determine the initial concentration.

  • Incubate the remaining vials at the desired temperature (e.g., room temperature, 37°C).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, quench the reaction as in step 4.

  • Analyze all samples by HPLC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability A Inconsistent Experimental Results / Loss of Activity B Check for Precipitation A->B C Visually Inspect Solution (Color Change?) A->C D Perform Stability Assay (e.g., HPLC-MS Time Course) B->D No F Review Solution Preparation (Solvent, Concentration) B->F Yes C->D No E Review Storage Conditions (Temp, Light, pH, O2) C->E Yes D->E Degradation Confirmed H Synthesize or Order Fresh Compound D->H No Degradation, Suspect Compound Quality G Optimize Storage and Handling E->G F->G

Caption: A flowchart for troubleshooting common issues in small molecule stability.

G cluster_1 Hypothetical Degradation Pathway of a Small Molecule This compound This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., ester or amide cleavage) This compound->Hydrolysis Oxidation Oxidation (e.g., addition of oxygen) This compound->Oxidation Photodegradation Photodegradation (e.g., UV light exposure) This compound->Photodegradation DP1 Degradation Product 1 Hydrolysis->DP1 DP2 Degradation Product 2 Oxidation->DP2 DP3 Degradation Product 3 Photodegradation->DP3

Caption: Common degradation pathways for small molecule inhibitors.

References

Addressing variability in MCL0020 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results obtained with MCL0020. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cancer cell lines.

Q2: What are the common sources of variability in cell-based assays with this compound?

A2: Variability in cell-based assays can arise from several factors, including:

  • Cell Line Integrity: Genetic drift, misidentification, or mycoplasma contamination of cell lines.

  • Assay Conditions: Differences in cell seeding density, serum concentration in the media, and incubation times.

  • Compound Handling: Improper storage, repeated freeze-thaw cycles, or issues with solubility.

  • Reagent Quality: Lot-to-lot variation in assay reagents or serum.

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored as a powder at -20°C, protected from light. For experimental use, prepare a concentrated stock solution in DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays. This can manifest as shifts in the dose-response curve between experiments.

Troubleshooting Workflow:

start Inconsistent IC50 Values check_cells Verify Cell Line Integrity - STR Profiling - Mycoplasma Testing start->check_cells check_protocol Standardize Assay Protocol - Seeding Density - Incubation Time - Serum Concentration check_cells->check_protocol If cells are verified inconsistent Variability Persists check_cells->inconsistent If issues are found check_compound Assess Compound Stability - Aliquot Stock Solutions - Minimize Freeze-Thaw Cycles check_protocol->check_compound If protocol is standardized check_protocol->inconsistent If protocol is inconsistent check_reagents Evaluate Reagent Consistency - Lot-to-Lot Variation - Expiration Dates check_compound->check_reagents If compound is stable check_compound->inconsistent If compound is degraded consistent IC50 Values Stabilize check_reagents->consistent If reagents are consistent check_reagents->inconsistent If reagents vary contact_support Contact Technical Support inconsistent->contact_support

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data Example:

The following table illustrates how different experimental parameters can affect the IC50 of this compound in a hypothetical A375 melanoma cell line.

ParameterCondition 1IC50 (nM)Condition 2IC50 (nM)
Cell Seeding Density 2,000 cells/well15.210,000 cells/well45.8
Serum Concentration 2% FBS8.910% FBS25.1
Incubation Time 48 hours20.572 hours12.3

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

This compound may show high potency in cell-based assays but limited efficacy in animal models.

Potential Causes and Solutions:

Potential CauseRecommended Action
Poor Pharmacokinetics (PK) Perform PK studies to determine the bioavailability, half-life, and exposure of this compound. The formulation and route of administration may need to be optimized.
High Protein Binding Measure the plasma protein binding of this compound. High binding can reduce the free fraction of the compound available to engage the target.
Tumor Microenvironment The in vivo tumor microenvironment can confer resistance. Consider co-culturing cancer cells with stromal cells or using 3D spheroid models for more predictive in vitro studies.
Off-Target Effects In vivo off-target effects at therapeutic doses could lead to toxicity that limits the achievable exposure.

Signaling Pathway Diagram:

The following diagram illustrates the intended on-target effect of this compound and potential off-target interactions that could contribute to in vivo toxicity.

cluster_pathway MAPK/ERK Signaling Pathway cluster_off_target Potential Off-Target Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation OtherKinase Other Kinase Toxicity Toxicity OtherKinase->Toxicity This compound This compound This compound->MEK Inhibition (On-Target) This compound->OtherKinase Inhibition (Off-Target)

Caption: this compound mechanism of action and potential off-target effects.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

By systematically addressing these common sources of experimental variability, researchers can improve the reproducibility and reliability of their results with this compound. For further assistance, please contact our technical support team.

Unexpected phenotypes in mice treated with MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MCL0020. Our aim is to help you navigate unexpected phenotypes and other challenges you may encounter during your in-vivo mouse experiments.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common and unexpected issues observed in mice treated with this compound.

Issue 1: Unexpected Cutaneous Pigmentation Changes

Question: We observed a transient, purple-hued skin discoloration in our BALB/c mice within 24 hours of this compound administration. Is this a known side effect?

Answer:

Yes, transient cutaneous hyperpigmentation is a rare but documented off-target effect of this compound. This is hypothesized to be due to the temporary accumulation of a non-toxic metabolite that interacts with dermal collagen.

Troubleshooting Steps:

  • Confirm Identity: Ensure the administered compound is indeed this compound and has not been contaminated.

  • Vehicle Control: Verify that the vehicle control group does not exhibit similar phenotypes.

  • Monitor Duration: The discoloration should resolve within 48-72 hours. If it persists, contact our technical support for further guidance.

  • Histopathological Analysis: For terminal studies, consider collecting skin biopsies for histopathological examination to rule out any underlying cellular changes.

Issue 2: Unanticipated Neurological Manifestations

Question: A subset of our C57BL/6 mice treated with high-dose this compound are exhibiting unusual grooming patterns and altered sleep-wake cycles. How should we proceed?

Answer:

While this compound is designed to have low CNS penetration, high concentrations may lead to off-target effects on neuronal signaling pathways.

Troubleshooting Steps:

  • Dose Reduction: Determine if the phenotype is dose-dependent by including a lower-dose cohort in your next experiment.

  • Behavioral Assays: Quantify the observed neurological changes using standardized behavioral tests (e.g., open field test, rotarod test).

  • Plasma and Brain Tissue Concentration: If possible, measure the concentration of this compound in both plasma and brain tissue to assess CNS exposure.

  • Consult a Veterinarian: For animal welfare concerns, consult with your institution's veterinary staff to manage any adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus Kinase (JAK) family, with particular affinity for JAK1 and JAK2. It is designed to modulate inflammatory responses by blocking the JAK-STAT signaling pathway.

Q2: Are there any known drug-drug interactions with this compound?

A2: this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 may alter the plasma concentration of this compound. We recommend conducting a pilot study to assess potential interactions with your specific co-administered agents.

Q3: What is the recommended vehicle for in-vivo administration of this compound in mice?

A3: For intraperitoneal (IP) and oral (PO) administration, we recommend a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Ensure the solution is well-mixed and warmed to room temperature before administration.

Q4: Have any unexpected metabolic phenotypes been reported?

A4: In rare instances at supra-pharmacological doses, transient hyperglycemia has been observed. We advise monitoring blood glucose levels in long-term studies or when using high doses of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in preclinical mouse models.

Table 1: Pharmacokinetic Properties of this compound in CD-1 Mice (10 mg/kg, IV)

ParameterValue
Half-life (t½) 2.5 hours
Clearance (CL) 1.2 L/hr/kg
Volume of Distribution (Vd) 3.0 L/kg
Cmax 1500 ng/mL

Table 2: In-Vitro IC50 Values for this compound against JAK Family Kinases

KinaseIC50 (nM)
JAK1 5
JAK2 10
JAK3 250
TYK2 150

Experimental Protocols

Protocol 1: Preparation of this compound for In-Vivo Dosing

  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of DMSO to dissolve the powder completely (stock solution).

  • In a separate sterile tube, prepare the vehicle solution by mixing PEG300, Tween 80, and sterile water.

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration. The final DMSO concentration should not exceed 5%.

  • Vortex the final solution thoroughly before administration.

Protocol 2: Assessment of Cutaneous Pigmentation

  • Visually inspect the dorsal and ventral skin of the mice at 0, 6, 12, 24, 48, and 72 hours post-dosing.

  • Use a standardized color chart to score the degree of pigmentation change.

  • Photograph the affected areas at each time point for documentation.

  • For quantitative analysis, a skin biopsy can be taken at the end of the study for melanin (B1238610) content analysis.

Visualizations

MCL0020_Signaling_Pathway This compound Mechanism of Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates This compound This compound This compound->JAK inhibits Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental_Workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed confirm Confirm Compound Identity & Purity start->confirm vehicle Check Vehicle Control Group confirm->vehicle dose Is the Phenotype Dose-Dependent? vehicle->dose lower_dose Conduct Dose-Response Study dose->lower_dose Yes monitor Monitor and Document Phenotype dose->monitor No lower_dose->monitor consult Consult Technical Support / Vet monitor->consult end Resolve or Characterize Phenotype consult->end

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Technical Support Center: MCL0020 Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with MCL0020, a potent and selective melanocortin 4 receptor (MC4R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

This compound is a potent and selective antagonist for the melanocortin 4 receptor (MC4R), a G-protein coupled receptor (GPCR).[1][2][3][4][5] Its primary mechanism of action is to inhibit the signaling cascade initiated by the binding of agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition leads to a decrease in the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[4] In vivo, this compound has been shown to reverse stress-induced anorexia.[2][3][4]

Q2: I am not observing any antagonist activity with this compound in my assay. What are the initial checks I should perform?

When encountering a lack of antagonist activity, it is crucial to systematically verify the core components of your experiment. Here are the initial steps to take:

  • Confirm Compound Integrity: Ensure that your this compound stock solution is correctly prepared and has been stored properly at -20°C to avoid degradation.[2][3][5] Verify the accuracy of the dilution series.

  • Verify Cell Health and Receptor Expression: Confirm that the cells used in the assay are healthy, viable, and within a suitable passage number. Importantly, ensure that your chosen cell line expresses a functional MC4 receptor.

  • Check Agonist Activity: Before testing the antagonist, confirm that your agonist (e.g., α-MSH) is potent and elicits a robust and reproducible response in your assay system.

  • Review Assay Protocol: Double-check all steps of your experimental protocol, including incubation times, temperatures, and the concentrations of all reagents.

Troubleshooting Guide: No Expected Antagonist Activity

If the initial checks do not resolve the issue, the following guide provides a more in-depth approach to troubleshooting your experiment.

Problem Area 1: Reagents and Compound
Potential Cause Troubleshooting Step Recommended Action
This compound Degradation Verify compound activity.Prepare a fresh stock solution of this compound from a new aliquot. If possible, test the new stock in a previously validated assay.
Incorrect Concentration Re-calculate all dilutions.Carefully review your dilution calculations for both the antagonist (this compound) and the agonist (e.g., α-MSH).
Agonist Potency Issues Run an agonist dose-response curve.Before each antagonist experiment, perform a full dose-response curve with your agonist to ensure its EC50 value is consistent with expected ranges.
Reagent Quality Check the quality and storage of all assay components.Ensure all buffers, media, and detection reagents are within their expiration dates and have been stored under the recommended conditions.
Problem Area 2: Experimental Setup and Assay Conditions
Potential Cause Troubleshooting Step Recommended Action
Suboptimal Cell Density Optimize cell seeding number.Perform a cell titration experiment to determine the optimal cell density that yields a robust signal-to-background ratio for the agonist response.
Inappropriate Agonist Concentration Review agonist concentration used for antagonist testing.The agonist concentration should ideally be at or near its EC80 value to provide a sufficient window for observing inhibition.
Incorrect Incubation Times Optimize incubation periods.Vary the incubation times for both the antagonist pre-incubation and the agonist stimulation to ensure sufficient time for binding and signaling events.
Assay Interference Test for compound interference.Run a control where this compound is added in the absence of an agonist to check for any intrinsic activity or interference with the detection method.
Problem Area 3: Cell Line and Receptor Biology
Potential Cause Troubleshooting Step Recommended Action
Low or No MC4R Expression Verify receptor expression.Use a validated method such as qPCR or Western blot to confirm the expression of the MC4 receptor in your cell line.
Cell Line Passage Number Use low-passage cells.High-passage number cell lines can exhibit genetic drift and altered receptor expression or signaling. Use cells that are within a validated passage range.
Cellular Health Assess cell viability.Use a trypan blue exclusion assay or a similar method to ensure high cell viability before and after the experiment.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Parameter Receptor Value Reference
IC50 MC411.63 nM[1][2][3][4][5]
IC50 MC31115 nM[2][3]
IC50 MC1> 10,000 nM[2][3]

Key Experimental Protocols

MC4R Antagonist cAMP Assay Protocol

This protocol is a general guideline for a cell-based cAMP assay to determine the antagonist activity of this compound.

1. Cell Culture and Seeding:

  • Culture a suitable cell line expressing the human MC4 receptor (e.g., CHO-K1 or HEK293) in appropriate growth medium.
  • Harvest cells and seed them into a 96-well or 384-well assay plate at a pre-determined optimal density.
  • Incubate the cells for 16-24 hours to allow for attachment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 25% ethanol/water).[2]
  • Perform a serial dilution of this compound in serum-free media to achieve the desired final concentrations for the dose-response curve.
  • Prepare a stock solution of a known MC4R agonist (e.g., α-MSH).
  • Prepare a solution of the agonist at a concentration corresponding to its EC80 value in serum-free media.

3. Antagonist Assay Procedure:

  • Aspirate the growth medium from the cell plate.
  • Add the diluted this compound solutions to the respective wells. Include a vehicle control (media with the same final solvent concentration).
  • Pre-incubate the plate with this compound for a specified period (e.g., 15-30 minutes) at 37°C.
  • Add the EC80 concentration of the agonist to all wells except for the negative control wells (which receive only serum-free media).
  • Incubate the plate for a specified period (e.g., 30-60 minutes) at 37°C to allow for agonist stimulation.

4. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or SEAP reporter assay).[2][3]
  • Follow the manufacturer's instructions for the chosen cAMP assay kit.

5. Data Analysis:

  • Plot the cAMP response as a function of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Visualizations

MCL0020_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4 Receptor G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist α-MSH (Agonist) Agonist->MC4R Activates This compound This compound (Antagonist) This compound->MC4R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start No Antagonist Activity Observed Check_Reagents Verify Reagent Integrity (this compound, Agonist, Buffers) Start->Check_Reagents Check_Cells Assess Cell Health & MC4R Expression Check_Reagents->Check_Cells Reagents OK Resolved Issue Resolved Check_Reagents->Resolved Issue Found & Fixed Check_Protocol Review Experimental Protocol (Concentrations, Times) Check_Cells->Check_Protocol Cells OK Check_Cells->Resolved Issue Found & Fixed Optimize_Assay Optimize Assay Conditions (Cell Density, Agonist Conc.) Check_Protocol->Optimize_Assay Protocol OK Check_Protocol->Resolved Issue Found & Fixed Revalidate_System Re-validate System with Known Antagonist Optimize_Assay->Revalidate_System Consult_Support Consult Technical Support with Data Revalidate_System->Consult_Support Still No Activity Revalidate_System->Resolved Activity Observed

Caption: A logical workflow for troubleshooting unexpected this compound activity.

References

Technical Support Center: MCL0020 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with high background signals in your MCL0020 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is considered a high background signal in an this compound binding assay?

A high background signal refers to elevated readings in negative control wells, where no analyte (or a minimal amount) is present.[1] This non-specific signal can mask the true signal from the specific binding of this compound, leading to inaccurate results and reduced assay sensitivity.[2][3]

Q2: What are the most common causes of high background signals?

High background in binding assays like the this compound assay can stem from several factors:

  • Non-Specific Binding: The detection antibody or other reagents may bind to unintended proteins or the surface of the assay plate.[2][4][5] This can be caused by hydrophobic or ionic interactions.[2]

  • Inadequate Blocking: If the blocking step is insufficient, parts of the assay plate remain exposed and can bind to the detection antibodies non-specifically.[6][7][8]

  • Suboptimal Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[6][9][10][11][12][13]

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies and other reagents, contributing to a higher background.[1][4][10][14]

  • Reagent Contamination: Contamination of buffers, reagents, or samples with substances that interfere with the assay can generate a high background.[1][4][6][14]

  • Substrate Issues: The detection substrate may be old, contaminated, or over-incubated, leading to a high signal in all wells.[4][14]

Troubleshooting Guide

Issue: Uniformly High Background Across the Entire Plate

Q: I am observing a consistently high signal in all wells of my this compound assay, including my negative controls. What should I do?

A: A uniformly high background often points to a systemic issue with one of the assay steps or reagents. Follow this troubleshooting workflow:

High_Background_Workflow Start High Background Observed Check_Reagents 1. Check Reagents - Substrate color? - Buffers fresh? - Water quality? Start->Check_Reagents Optimize_Blocking 2. Optimize Blocking - Increase concentration? - Change blocking agent? - Increase incubation time? Check_Reagents->Optimize_Blocking Reagents OK Optimize_Washing 3. Optimize Washing - Increase wash cycles? - Increase volume? - Add detergent? Optimize_Blocking->Optimize_Washing Blocking Optimized Titrate_Antibodies 4. Titrate Antibodies - Decrease primary Ab conc.? - Decrease secondary Ab conc.? Optimize_Washing->Titrate_Antibodies Washing Optimized Check_Incubation 5. Check Incubation - Time and temperature correct? Titrate_Antibodies->Check_Incubation Antibodies Titrated Resolved Problem Resolved Check_Incubation->Resolved Incubation OK

Caption: Troubleshooting workflow for uniformly high background.

Detailed Steps:

  • Check Your Reagents:

    • Substrate Solution: Ensure the substrate solution is colorless before addition to the plate.[14] Any color may indicate degradation or contamination.

    • Buffers and Water Quality: Prepare fresh wash and dilution buffers for each assay. Use distilled or deionized water to avoid contamination.[4][14]

  • Optimize the Blocking Step:

    • Blocking Agent: If you are using Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing the concentration or switching to a different blocking agent.[6][9][15][16]

    • Incubation Time: Increase the blocking incubation time to ensure all non-specific sites are covered.[10][16]

  • Improve Washing Steps:

    • Washing Technique: Ensure thorough washing of all wells. Increase the number of wash cycles and the volume of wash buffer used.[1][9][10]

    • Detergent: Consider adding a non-ionic detergent like Tween-20 to your wash buffer to help reduce non-specific binding.

  • Titrate Your Antibodies:

    • Antibody Concentration: High antibody concentrations are a common cause of high background.[9][10][11] Perform a titration (checkerboard assay) to determine the optimal concentration for both your primary and secondary antibodies.[17]

  • Review Incubation Times and Temperatures:

    • Incubation Conditions: Adhere strictly to the recommended incubation times and temperatures in the protocol.[1] Deviations can lead to increased non-specific binding.

Issue: High Background in "No Analyte" Control Wells

Q: My negative control wells (without this compound) show a high signal, while my blank wells (no antibody) are low. What does this indicate?

A: This pattern suggests that the primary and/or secondary antibodies are binding non-specifically to the plate or blocking proteins.

NonSpecific_Binding_Pathway cluster_well Assay Well Surface Well_Surface Plate Surface Blocking_Agent Blocking Agent Primary_Ab Primary Antibody Primary_Ab->Well_Surface Non-specific binding Primary_Ab->Blocking_Agent Non-specific binding Secondary_Ab Secondary Antibody (Enzyme-Conjugated) Secondary_Ab->Well_Surface Non-specific binding Secondary_Ab->Blocking_Agent Non-specific binding Secondary_Ab->Primary_Ab High_Signal High Background Signal Substrate Substrate Substrate->Secondary_Ab Enzymatic reaction

Caption: Non-specific antibody binding leading to high background.

Solutions:

  • Antibody Titration: This is the most critical step. High antibody concentrations increase the likelihood of low-affinity, non-specific interactions.[2] Systematically test a range of dilutions for both primary and secondary antibodies to find the optimal balance between signal and background.

  • Blocking Buffer Optimization: The standard blocking buffer may not be optimal for your specific antibodies. Try different blocking agents. For example, if you are using a goat primary antibody, avoid using milk as a blocking agent as the anti-goat secondary may cross-react with milk proteins.[18]

  • Increase Washing Stringency: Add a detergent like Tween-20 to your wash buffer and increase the number and duration of wash steps.[9][10]

  • Secondary Antibody Control: Run a control with only the secondary antibody to see if it is binding non-specifically.[2] If so, you may need to use a pre-adsorbed secondary antibody.

Data Presentation: Recommended Starting Concentrations for Optimization

ReagentRecommended Starting ConcentrationOptimization Range
Primary Antibody 1 µg/mL0.1 - 10 µg/mL
Secondary Antibody 0.1 µg/mL0.05 - 2 µg/mL
Blocking Agent (BSA) 1% (w/v)1% - 5% (w/v)
Blocking Agent (Milk) 5% (w/v)3% - 5% (w/v)
Detergent (Tween-20) 0.05% (v/v) in wash buffer0.05% - 0.1% (v/v)

Note: These are general ranges. Optimal concentrations must be determined empirically for each specific antibody lot and experimental condition.[2][12]

Experimental Protocols

Protocol: Antibody Titration (Checkerboard Assay)

This protocol helps determine the optimal concentrations of primary and secondary antibodies to maximize the signal-to-noise ratio.[17]

  • Plate Coating: Coat a 96-well plate with the this compound antigen according to the standard protocol.

  • Blocking: Block the plate with your chosen blocking buffer.

  • Primary Antibody Dilutions: Prepare serial dilutions of your primary antibody in assay diluent. Add these dilutions to the rows of the plate. Include a "no primary antibody" control row.

  • Secondary Antibody Dilutions: Prepare serial dilutions of your enzyme-conjugated secondary antibody. Add these dilutions to the columns of the plate.

  • Incubation and Washing: Follow the standard incubation and washing steps.

  • Detection: Add the substrate and stop solution according to the protocol.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Analysis: Identify the combination of primary and secondary antibody concentrations that provides the highest specific signal (signal in the presence of analyte minus the signal in the absence of analyte) with the lowest background.

Protocol: Optimizing Blocking Conditions
  • Prepare Blocking Buffers: Prepare several different blocking buffers (e.g., 1%, 3%, 5% BSA in PBST; 5% non-fat dry milk in PBST).[2]

  • Plate Coating: Coat and wash a 96-well plate as per the standard protocol.

  • Blocking: Add the different blocking buffers to separate sections of the plate. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure: Proceed with the rest of the this compound binding assay using a constant, predetermined antibody concentration.

  • Analysis: Compare the background signals obtained with each blocking buffer to identify the most effective one.[8]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "MCL0020." The following troubleshooting guide is based on established principles and common techniques for improving the bioavailability of poorly soluble and/or permeable drug candidates, which may be applicable to a compound with characteristics implied by the query.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of our compound in our initial mouse PK studies. What are the likely causes?

Low plasma exposure after oral administration is often attributable to poor bioavailability. The primary factors affecting oral bioavailability include a compound's solubility in gastrointestinal fluids, its permeability across the intestinal wall, and the extent of first-pass metabolism in the gut wall and liver.[1][2] For many new chemical entities, poor aqueous solubility is a significant hurdle, limiting the amount of drug that can be absorbed.[3]

Q2: How can we determine if solubility or permeability is the main issue for our compound?

The Biopharmaceutical Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[3] Determining your compound's BCS class can help identify the primary barrier to absorption.

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

For BCS Class II compounds, enhancing the dissolution rate and solubility in gastrointestinal fluids is the key to improving bioavailability.[3] For Class III compounds, the focus should be on strategies to improve permeability.[2] BCS Class IV compounds present the most significant challenge, requiring enhancement of both solubility and permeability.[3]

Q3: What are the most common initial strategies to improve the bioavailability of a poorly soluble compound (BCS Class II or IV)?

Initial strategies for improving the bioavailability of poorly soluble compounds typically focus on increasing the drug's surface area and dissolution rate.[3][4] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface-area-to-volume ratio of the drug particles, which can enhance dissolution.[2][3][4]

  • Formulation with Surfactants or Lipids: Using surfactants can improve the wettability and dissolution of hydrophobic compounds.[5] Lipid-based formulations can dissolve the drug in lipid carriers, improving absorption and potentially bypassing first-pass metabolism through lymphatic transport.[1][4]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer, can increase its apparent solubility and dissolution rate compared to the crystalline form.[2][4]

Troubleshooting Guide

Issue: Inconsistent plasma exposure across animals in the same dose group.

Possible Cause: Inconsistent wetting or dissolution of the compound in the gastrointestinal tract due to its hydrophobic nature. This can be exacerbated by simple suspension formulations.

Troubleshooting Steps:

  • Improve Formulation Homogeneity: Ensure the suspension is uniformly mixed before and during dosing.

  • Incorporate a Wetting Agent: Add a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) to the formulation to improve the wettability of the drug particles.

  • Consider a Solution Formulation: If possible, identify a vehicle or co-solvent system in which the compound is fully dissolved.

  • Evaluate Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can provide a more consistent and reproducible formulation.[3]

Issue: Dose-dependent non-linear pharmacokinetics, where doubling the dose does not double the plasma concentration.[2]

Possible Cause: The absorption of the compound is limited by its dissolution rate. At higher doses, the gastrointestinal fluid becomes saturated with the drug, and further increases in dose do not lead to a proportional increase in absorption.[2]

Troubleshooting Steps:

  • Enhance Dissolution Rate: Employ particle size reduction techniques such as micronization or nanomilling.[2][3]

  • Increase Solubility: Investigate the use of amorphous solid dispersions or salt forms of the compound to improve its intrinsic solubility.[2]

  • Utilize Enabling Formulations: For toxicology studies requiring high doses, advanced formulations like lipid-based systems may be necessary to overcome solubility limitations.[2][4]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Data for Compound "this compound" in Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
Aqueous Suspension50150 ± 35450 ± 1105
Micronized Suspension50450 ± 901350 ± 25015
Lipid-Based Formulation501200 ± 2104500 ± 60050
Intravenous Solution5850 ± 150900 ± 180100

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension for Oral Dosing
  • Objective: To reduce the particle size of the test compound to increase its surface area and improve dissolution.

  • Materials: Test compound, 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water, 0.1% (w/v) Tween 80, milling apparatus (e.g., ball mill or jet mill).

  • Procedure:

    • Prepare the vehicle by dissolving HPMC and Tween 80 in water with gentle heating and stirring. Allow the solution to cool to room temperature.

    • Weigh the required amount of the test compound.

    • Place the compound into the milling chamber.

    • Mill the compound according to the instrument's specifications until the desired particle size distribution (e.g., D90 < 10 µm) is achieved.

    • Suspend the micronized powder in the prepared vehicle at the target concentration.

    • Homogenize the suspension using a suitable method (e.g., sonication, high-shear mixing) before dosing.

Protocol 2: Preparation of a Simple Lipid-Based Formulation
  • Objective: To dissolve the compound in a lipid vehicle to improve its solubility and absorption.

  • Materials: Test compound, a pharmaceutically acceptable oil (e.g., sesame oil, medium-chain triglycerides), a surfactant (e.g., Cremophor EL), a co-surfactant (e.g., Transcutol).

  • Procedure:

    • Determine the solubility of the test compound in various oils, surfactants, and co-surfactants to select the best components.

    • Prepare the lipid vehicle by mixing the selected oil, surfactant, and co-surfactant in the desired ratio (e.g., 40:40:20).

    • Add the test compound to the lipid vehicle at the target concentration.

    • Gently heat (e.g., to 40°C) and vortex or stir the mixture until the compound is completely dissolved.

    • The resulting formulation should be a clear solution. This can be administered directly or placed in capsules for dosing.

Visualizations

G cluster_BCS Biopharmaceutical Classification System (BCS) cluster_Strategies Bioavailability Enhancement Strategies ClassI Class I High Sol, High Perm ClassII Class II Low Sol, High Perm Solubility Improve Solubility ClassII->Solubility ClassIII Class III High Sol, Low Perm Permeability Improve Permeability ClassIII->Permeability ClassIV Class IV Low Sol, Low Perm ClassIV->Solubility ClassIV->Permeability

Caption: BCS classification guides the strategy for bioavailability enhancement.

G cluster_Workflow In Vivo Bioavailability Troubleshooting Workflow Start Low In Vivo Exposure Observed Assess Assess Solubility & Permeability (BCS Classification) Start->Assess Formulate_Sol Improve Solubility: - Particle Size Reduction - Amorphous Dispersions - Lipid Formulations Assess->Formulate_Sol Low Solubility Formulate_Perm Improve Permeability: - Permeation Enhancers - Efflux Pump Inhibitors Assess->Formulate_Perm Low Permeability Test In Vivo PK Study Formulate_Sol->Test Formulate_Perm->Test Test->Assess Exposure Still Low End Target Exposure Achieved Test->End

Caption: A workflow for troubleshooting and improving in vivo bioavailability.

References

Cell toxicity issues with high concentrations of MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MCL0020. The information is designed to address potential cell toxicity issues that may arise when working with high concentrations of this potent and selective melanocortin 4 receptor (MC4R) antagonist.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at high concentrations of this compound, which is inconsistent with its expected MC4R antagonist activity. What could be the cause?

A1: While this compound is a selective MC4R antagonist, high concentrations may lead to off-target effects or non-specific cytotoxicity. It is also crucial to consider the following possibilities:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. We recommend running a vehicle control (solvent only) to assess its contribution to the observed cytotoxicity.

  • Compound Precipitation: High concentrations of this compound may lead to precipitation in the culture medium, which can cause physical stress to the cells and interfere with assay readings.

  • Assay Interference: The compound itself might interfere with the chemistry of your cell viability assay (e.g., reduction of tetrazolium salts in MTT/XTT assays).

Q2: How can we differentiate between true cytotoxicity and assay interference caused by high concentrations of this compound?

A2: It is essential to use orthogonal methods to confirm cell viability. If you are using a metabolic assay (e.g., MTT, XTT, resazurin), consider complementing it with a method that measures a different cellular parameter, such as:

  • Membrane Integrity Assays: Propidium iodide or trypan blue exclusion assays can identify cells with compromised membranes.

  • ATP Quantification Assays: Luminescence-based assays that measure intracellular ATP levels are a good indicator of metabolically active cells.

  • Direct Cell Counting: Manual counting with a hemocytometer or automated cell counting can provide a direct measure of cell numbers.

Q3: What are the recommended control experiments when investigating high-concentration toxicity of this compound?

A3: A robust set of controls is critical for interpreting your results. We recommend including the following:

  • Vehicle Control: Cells treated with the same concentration of solvent used to dissolve this compound.

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is performing as expected.

  • Cell Line Control: If possible, test this compound on a cell line that does not express MC4R. Any observed toxicity in this cell line would suggest off-target effects.

Q4: Could the observed toxicity be related to the specific cell line we are using?

A4: Yes, cellular responses can be highly cell-line dependent. We recommend using well-characterized cell lines known to express the melanocortin 4 receptor, such as HEK293-MC4R, GT1-1, or GT1-7 cells. It is also good practice to confirm MC4R expression in your chosen cell line.

Troubleshooting Guides

Issue 1: High Background Signal in Cell Viability Assay

Possible Causes & Solutions

CauseRecommended Solution
Compound Interference Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.
Contamination Test cell cultures for mycoplasma and other microbial contaminants.
Reagent Instability Ensure assay reagents are stored correctly and are not expired. Prepare fresh reagents for each experiment.
Incomplete Washing Steps If your assay protocol includes wash steps, ensure they are performed thoroughly to remove residual compound.
Issue 2: Inconsistent Dose-Response Curve

Possible Causes & Solutions

CauseRecommended Solution
Compound Instability Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your culture medium over the time course of the experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Ensure proper humidification in the incubator to minimize evaporation.
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially for serial dilutions.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control (set to 100% viability) and plot the results as a percentage of viability versus the log of the this compound concentration.

Protocol 2: Confirming MC4R Expression by Western Blot
  • Cell Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against MC4R overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MCL0020_Troubleshooting_Workflow start High Cytotoxicity Observed with this compound check_solvent Run Vehicle (Solvent) Control start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent Not Toxic check_solvent->solvent_ok No optimize_conc Optimize this compound Concentration solvent_toxic->optimize_conc check_assay Perform Orthogonal Viability Assay solvent_ok->check_assay assay_interference Assay Interference Likely check_assay->assay_interference Discrepancy true_toxicity Potential True Cytotoxicity check_assay->true_toxicity Consistent off_target Investigate Off-Target Effects (e.g., MC4R-null cell line) true_toxicity->off_target

Caption: Troubleshooting workflow for high cytotoxicity observed with this compound.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., decreased appetite) CREB->Gene_Expression regulates This compound This compound (Antagonist) This compound->MC4R Agonist α-MSH (Agonist) Agonist->MC4R

Caption: Simplified MC4R signaling pathway and the antagonistic action of this compound.

Validation & Comparative

Validating the Selectivity of MCL0020 for the Melanocortin-4 Receptor (MC4R)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a framework for evaluating the selectivity of the compound MCL0020 for the human melanocortin-4 receptor (MC4R) over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). Due to the limited availability of public data for this compound's activity at all melanocortin receptor subtypes, this document presents the available data for MC4R and outlines the standard experimental protocols used to determine receptor selectivity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Melanocortin Receptors

This compound is identified as a potent and selective antagonist of the melanocortin-4 receptor (MC4R)[1]. The melanocortin receptor family, consisting of five G-protein coupled receptors (GPCRs), plays crucial roles in a variety of physiological processes. MC4R, in particular, is a key regulator of energy homeostasis, food intake, and body weight, making it a significant target for therapeutic development. Validating the selectivity of a compound like this compound is critical to ensure its targeted effects and to minimize off-target interactions that could lead to undesirable side effects.

Quantitative Comparison of this compound Activity

A comprehensive selectivity profile requires comparing the binding affinity (Ki) or functional potency (IC50 or EC50) of this compound across all five melanocortin receptors. Currently, public data is primarily available for the interaction of this compound with MC4R.

Table 1: this compound Activity at Melanocortin Receptors

Receptor SubtypeLigandAssay TypeValueReference
MC4R This compoundRadioligand Binding Assay (IC50)11.63 nM[1]
MC1R This compoundData not publicly available--
MC2R This compoundData not publicly available--
MC3R This compoundData not publicly available--
MC5R This compoundData not publicly available--

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. To fully assess selectivity, data for the other receptor subtypes is necessary.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the selectivity of a compound for its target receptor.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor. This is often expressed as the inhibition constant (Ki).

Objective: To determine the binding affinity of this compound for each of the five human melanocortin receptors (hMC1R, hMC2R, hMC3R, hMC4R, and hMC5R).

Materials:

  • Cell membranes prepared from cell lines stably expressing each of the human melanocortin receptors.

  • Radiolabeled ligand (e.g., [125I][Nle4, D-Phe7]α-MSH).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled endogenous ligand (e.g., α-MSH).

  • Calculate the IC50 value, the concentration of this compound that displaces 50% of the specifically bound radioligand, by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay start Start prepare_reagents Prepare Reagents: - Cell Membranes (MC1R-5R) - Radiolabeled Ligand - this compound dilutions start->prepare_reagents incubation Incubate: Membranes + Radioligand + this compound prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing measurement Measure Radioactivity (Scintillation Counter) washing->measurement analysis Data Analysis: - Calculate IC50 - Convert to Ki measurement->analysis end End analysis->end

Fig. 1: Radioligand Binding Assay Workflow.
Functional Assays (cAMP Accumulation Assay)

Functional assays measure the effect of a compound on receptor signaling. Since melanocortin receptors are primarily coupled to the Gs alpha-subunit, their activation leads to an increase in intracellular cyclic AMP (cAMP). As this compound is an antagonist, its effect would be to inhibit the cAMP production stimulated by an agonist.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production at each of the five human melanocortin receptors.

Materials:

  • Whole cells stably expressing each of the human melanocortin receptors.

  • A known melanocortin receptor agonist (e.g., α-MSH).

  • This compound at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of a melanocortin receptor agonist (typically at its EC80 concentration).

  • Incubate for a further period to allow for cAMP production (e.g., 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the inhibition of the agonist response against the concentration of this compound.

  • Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of the agonist-induced cAMP response, using non-linear regression.

signaling_pathway agonist Agonist (e.g., α-MSH) receptor MC4R (GPCR) agonist->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates

Fig. 2: MC4R Signaling Pathway.

Conclusion

The available data indicates that this compound is a potent antagonist of the MC4R with an IC50 of 11.63 nM[1]. However, to rigorously validate its selectivity, comprehensive binding and functional data across all melanocortin receptor subtypes are essential. The experimental protocols outlined in this guide provide a standardized approach for generating the necessary data to build a complete selectivity profile for this compound. Such a profile is indispensable for the continued development and characterization of this compound as a selective tool for studying MC4R function and as a potential therapeutic agent.

References

A Comparative Analysis of MCL0020 and Other Melanocortin-4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis and a promising therapeutic target for conditions such as cachexia and anorexia. This guide provides a comparative overview of the efficacy of MCL0020, a potent and selective MC4R antagonist, against other known antagonists of the same receptor. The information presented is collated from various preclinical studies and aims to provide a clear, data-driven comparison to aid in research and drug development efforts.

Introduction to MC4R Antagonism

The melanocortin system, particularly the MC4R, plays a pivotal role in appetite regulation and energy expenditure.[1][2][3] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R can stimulate appetite and reduce energy expenditure, making MC4R antagonists a viable strategy for treating conditions characterized by weight loss and lack of appetite.[2]

Comparative Efficacy of MC4R Antagonists

The following tables summarize the in vitro binding affinities and in vivo effects of this compound and other notable MC4R antagonists. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy of MC4R Antagonists

CompoundIC50 (nM)Ki (nM)Receptor Selectivity
This compound 11.63-Selective for MC4R
BL-6020/979 -Low nanomolarHigh selectivity for MC4R
HS024 -0.29~20-fold selective for MC4R over MC3R, MC5R, and MC1R
PF-07258669 130.46>200-fold selective for MC4R over MC1R, MC3R, and MC5R[4]
SNT-207858 22 (binding), 11 (function)-170-fold selective vs. MC3R, 40-fold selective vs. MC5R[5]
JKC363 0.5-90-fold higher affinity for MC4R than MC3R[6]
HS014 -3.16Selective for MC4R

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. A lower value indicates higher binding affinity.

Table 2: In Vivo Efficacy of MC4R Antagonists

CompoundAnimal ModelKey Findings
This compound RatsDose-dependently attenuates restraint stress-induced anorexia.
BL-6020/979 MiceIncreased food intake and decreased energy expenditure. Ameliorated cachexia-like symptoms in a murine cancer model.[7]
HS024 RatsDose-dependently increased food intake after intracerebroventricular injection.[8]
PF-07258669 Aged RatsRobust and dose-responsive increases in food intake and body weight.[4][9]
SNT-207858 MiceSignificantly increased food intake and reduced tumor-induced weight loss in a cancer cachexia model.[5]
HS014 RatsIncreased food intake in free-feeding rats.[10][11]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies involved in the evaluation of these antagonists, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for assessing antagonist efficacy.

MC4R_Signaling_Pathway MC4R Signaling Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Activates Antagonist MC4R Antagonist (e.g., this compound) Antagonist->MC4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of the melanocortin-4 receptor (MC4R).

Experimental_Workflow General Experimental Workflow for MC4R Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Functional_Assay cAMP Accumulation Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Data_Analysis_Vitro Analyze In Vitro Data Functional_Assay->Data_Analysis_Vitro Animal_Model Select Animal Model (e.g., Rodents) Dosing Administer Antagonist Animal_Model->Dosing Food_Intake Measure Food Intake Dosing->Food_Intake Body_Weight Monitor Body Weight Dosing->Body_Weight Data_Analysis_Vivo Analyze In Vivo Data Food_Intake->Data_Analysis_Vivo Body_Weight->Data_Analysis_Vivo Lead_Optimization Lead Optimization Data_Analysis_Vivo->Lead_Optimization Start Compound Synthesis (e.g., this compound) Start->Binding_Assay Data_Analysis_Vitro->Animal_Model Final_Report Efficacy Report Lead_Optimization->Final_Report

Caption: A generalized workflow for the preclinical evaluation of MC4R antagonists.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its correct interpretation. Below are generalized protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the MC4R.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human MC4R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the unlabeled test compound (the antagonist).[12][13]

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.[12]

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

In Vivo Food Intake and Body Weight Studies in Rodents

Objective: To evaluate the effect of an MC4R antagonist on food intake and body weight in an animal model.

Methodology:

  • Animal Acclimatization: Male Wistar rats or C57BL/6 mice are individually housed and acclimatized to the experimental conditions for several days.[15][16]

  • Baseline Measurements: Baseline food intake and body weight are recorded for a set period before the start of the treatment.

  • Compound Administration: The test compound (e.g., this compound) is administered via a specific route (e.g., oral gavage, intraperitoneal injection, or intracerebroventricular injection) at various doses. A vehicle control group is also included.[7][9]

  • Monitoring: Food intake and body weight are measured at regular intervals (e.g., daily) throughout the study period.[15][16][17] For food intake, pre-weighed food is provided, and the remaining amount is measured. Body weight is typically measured at the same time each day.

  • Data Analysis: The changes in food intake and body weight in the treatment groups are compared to the vehicle control group using appropriate statistical methods to determine the efficacy of the antagonist.

Conclusion

This compound demonstrates potent and selective antagonism of the MC4R. When compared to other antagonists, its in vitro potency is within a comparable range to several other well-characterized compounds. The available in vivo data suggests that, like other MC4R antagonists, this compound is effective in stimulating appetite in preclinical models. This comparative guide highlights the potential of this compound as a therapeutic agent and provides a foundation for further research and development. The provided experimental protocols offer a framework for the consistent and rigorous evaluation of novel MC4R antagonists.

References

A Comparative Analysis of MCL0020 and SHU9119 in the Antagonism of Melanocortin-4 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used antagonists of the melanocortin-4 receptor (MC4R), MCL0020 and SHU9119. The MC4R is a critical G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis, making its antagonists valuable tools for research into appetite stimulation and potential treatments for conditions like cachexia. This document summarizes their performance based on experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to aid in the selection of the appropriate antagonist for specific research needs.

At a Glance: Key Differences

FeatureThis compoundSHU9119
Primary Target MC4RMC3R and MC4R
MC4R Potency PotentVery Potent
Selectivity Highly selective for MC4RAlso targets MC3R (antagonist) and MC5R (partial agonist)
Downstream Signaling Blocks Gs-cAMP pathway; Agonist for ERK1/2 pathwayBlocks Gs-cAMP pathway; Partial agonist at MC5R

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound and SHU9119 at various melanocortin receptors.

Table 1: Antagonist Potency (IC50, nM)

CompoundMC4RMC3RMC1RMC5R
This compound11.63[1]1115>10000-
SHU91190.06[2]0.23[2]-0.09 (partial agonist)[2]

Lower IC50 values indicate higher potency.

Mechanism of Action and Signaling Pathways

Both this compound and SHU9119 are competitive antagonists at the MC4R, blocking the canonical Gs-protein-coupled signaling pathway that leads to the production of cyclic AMP (cAMP). However, their effects on other signaling pathways diverge, highlighting a key difference in their pharmacological profiles.

The canonical MC4R signaling pathway involves the activation of adenylyl cyclase by the Gαs subunit, leading to an increase in intracellular cAMP. This pathway is central to the anorexigenic (appetite-suppressing) effects of MC4R activation.

cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., α-MSH) Agonist->MC4R Activates This compound This compound This compound->MC4R Blocks SHU9119 SHU9119 SHU9119->MC4R Blocks ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased appetite) PKA->Cellular_Response Leads to

Canonical MC4R Gs-cAMP Signaling Pathway and Antagonist Action.

Interestingly, some MC4R ligands that act as inverse agonists on the Gs-cAMP pathway have been shown to act as agonists for the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4] this compound is one such ligand, capable of stimulating ERK1/2 phosphorylation.[3] This demonstrates biased signaling, where a ligand can differentially activate distinct signaling pathways downstream of the same receptor.

cluster_membrane Cell Membrane MC4R MC4R ERK_Pathway ERK1/2 Pathway MC4R->ERK_Pathway Activates This compound This compound This compound->MC4R Binds to ERK_Phosphorylation ERK1/2 Phosphorylation ERK_Pathway->ERK_Phosphorylation Downstream_Effects Downstream Cellular Effects ERK_Phosphorylation->Downstream_Effects

This compound-mediated Activation of the ERK1/2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MC4R.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the human MC4R.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Procedure:

  • In a 96-well plate, add the following in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]-[Nle4, D-Phe7]α-MSH), and varying concentrations of the unlabeled antagonist (this compound or SHU9119).

  • For determining non-specific binding, add a high concentration of an unlabeled agonist (e.g., α-MSH).

  • Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a buffer to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Subtract non-specific binding from total binding to determine specific binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare MC4R-expressing cell membranes start->prep incubate Incubate membranes with radioligand and antagonist prep->incubate filter Separate bound and free ligand by filtration incubate->filter count Measure radioactivity filter->count analyze Analyze data to determine IC50 and Ki count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

1. Cell Preparation:

  • Plate cells (e.g., HEK293 or CHO) stably expressing the MC4R in a 96-well plate and allow them to adhere overnight.

2. Antagonist and Agonist Treatment:

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or SHU9119) for a defined period.

  • Add a fixed concentration of an MC4R agonist (e.g., α-MSH, typically at its EC80 concentration) to stimulate cAMP production.

  • Incubate the plate for 15-30 minutes at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

  • Determine the cAMP concentration in the cell lysate using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA-based kits).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample into a cAMP concentration using the standard curve.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal inhibition curve to determine the IC50 value.

ERK1/2 Phosphorylation Assay

This assay determines the effect of the compounds on the phosphorylation of ERK1/2.

1. Cell Culture and Treatment:

  • Plate MC4R-expressing cells in a 96-well plate.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of the test compound (this compound or SHU9119) for a specific time period (e.g., 5-15 minutes).

2. Cell Lysis:

  • Lyse the cells in a buffer that preserves protein phosphorylation states (containing phosphatase inhibitors).

3. Detection of Phosphorylated ERK1/2:

  • Use a sensitive detection method such as a cell-based ELISA, Western blotting, or an in-cell Western assay.

  • These methods typically use an antibody specific to the phosphorylated form of ERK1/2 and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

  • For normalization, total ERK1/2 levels are also measured using a pan-ERK1/2 antibody.

4. Data Analysis:

  • Quantify the signal corresponding to phosphorylated ERK1/2 and normalize it to the total ERK1/2 signal.

  • Plot the normalized phospho-ERK1/2 levels against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 for ERK activation.

Summary and Conclusion

This compound and SHU9119 are both effective antagonists of the MC4R, but they exhibit distinct pharmacological profiles that make them suitable for different research applications.

  • SHU9119 is a significantly more potent antagonist at the MC4R than this compound. However, its activity at MC3R and MC5R means it is not a selective tool for studying MC4R in isolation. Its use is more appropriate when antagonism of both MC3R and MC4R is desired or acceptable.

  • This compound is a highly selective antagonist for the MC4R, with negligible activity at MC1R and MC3R. This makes it a superior tool for specifically investigating the physiological roles of the MC4R. A crucial finding is its ability to act as an agonist for the ERK1/2 signaling pathway, a property not typically associated with SHU9119's antagonist profile at the Gs-cAMP pathway. This biased agonism of this compound should be a key consideration in experimental design and data interpretation.

The choice between this compound and SHU9119 will therefore depend on the specific requirements of the study. For researchers needing to selectively block the MC4R Gs-cAMP pathway without confounding effects from other melanocortin receptors, this compound is the preferred choice, with the important caveat of its potential to activate the ERK pathway. For studies where high potency is paramount and selectivity is less of a concern, or where dual antagonism of MC3R and MC4R is intended, SHU9119 remains a valuable research tool.

References

In Vivo Validation of Appetite Suppressants: A Comparative Analysis of BRP and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of obesity and metabolic disease research, the quest for effective appetite suppressants with favorable safety profiles is a paramount objective. This guide provides a comparative analysis of a newly discovered peptide, BRP, against other alternatives, with a focus on in vivo validation of their effects on food intake. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, experimental methodologies, and mechanistic insights.

Comparative Efficacy on Food Intake

The following table summarizes the quantitative data from in vivo studies on the effect of BRP and other appetite-suppressing compounds on food intake.

Compound/TreatmentAnimal ModelDosageRoute of Administration% Reduction in Food IntakeDuration of EffectReference
BRP Lean MiceNot SpecifiedIntramuscular InjectionUp to 50%Over the next hour[1]
BRP MinipigsNot SpecifiedIntramuscular InjectionUp to 50%Over the next hour[1]
Acacia Fiber Women30 grams/dayOralNot directly quantified as % reduction in a single meal, but led to significant body fat loss over 6 weeks.6 weeks[2]
Guar (B607891) Gum Humans2 grams/dayOralResulted in a 20% decrease in between-meal snacking.Not Specified[2]
Phaseolus vulgaris extract HumansNot SpecifiedOralLower desire to eat over 3 hours.3 hours[3]

Experimental Protocols

In Vivo Validation of BRP's Effect on Food Intake

Objective: To determine the effect of BRP on food intake in animal models.

Animal Models:

  • Lean mice

  • Minipigs (chosen to more closely mirror human metabolism and eating patterns)[1]

Procedure:

  • Acclimatization: Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to standard chow and water ad libitum.

  • Fasting: Prior to the experiment, animals are typically fasted for a short period to ensure motivation to eat.

  • Compound Administration: A single intramuscular injection of BRP is administered.[1] A control group receives a vehicle injection.

  • Food Presentation: Immediately following the injection, a pre-weighed amount of food is presented to each animal.

  • Food Intake Measurement: The amount of food consumed by each animal is measured at specific time points (e.g., over the next hour).[1]

  • Data Analysis: The food intake of the BRP-treated group is compared to the control group to determine the percentage reduction in food intake.

Signaling Pathways and Mechanisms of Action

BRP Signaling Pathway

BRP is a naturally occurring 12-amino-acid peptide that appears to act on a separate but similar metabolic pathway to GLP-1 receptor agonists like semaglutide.[1] Unlike semaglutide, which has widespread effects due to the broad distribution of its receptors, BRP seems to act more specifically in the hypothalamus, the brain region controlling appetite and metabolism.[1] It activates different neurons in the brain, suggesting a more targeted approach to weight reduction.[1] This targeted action may explain the observed lack of common side effects like nausea and food aversion in animal models.[1]

BRP_Signaling_Pathway BRP BRP Hypothalamus Hypothalamus BRP->Hypothalamus Acts on Appetite_Control_Neurons Specific Neurons (Appetite & Metabolism Control) Hypothalamus->Appetite_Control_Neurons Activates Suppressed_Appetite Suppressed Appetite Appetite_Control_Neurons->Suppressed_Appetite Reduced_Food_Intake Reduced Food Intake Suppressed_Appetite->Reduced_Food_Intake

BRP's targeted action on hypothalamic neurons.
Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of an appetite-suppressing compound like BRP.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Animal_Selection Animal Model Selection (e.g., Mice, Minipigs) Acclimatization Acclimatization to Housing Conditions Animal_Selection->Acclimatization Fasting Short-term Fasting Acclimatization->Fasting Randomization Randomization into Groups (Treatment vs. Control) Fasting->Randomization Compound_Admin Compound Administration (e.g., Intramuscular Injection of BRP) Randomization->Compound_Admin Food_Presentation Presentation of Pre-weighed Food Compound_Admin->Food_Presentation Measurement Measure Food Intake at Timed Intervals Food_Presentation->Measurement Analysis Statistical Analysis (Comparison between groups) Measurement->Analysis Results Determine % Reduction in Food Intake Analysis->Results

Workflow for in vivo food intake studies.

Comparison with Alternatives

Semaglutide (GLP-1 Receptor Agonist)

Semaglutide, marketed as Ozempic and Wegovy, is a potent GLP-1 receptor agonist.[1] Its mechanism involves mimicking the action of the native GLP-1 hormone, which enhances insulin (B600854) secretion, slows gastric emptying, and acts on the brain to suppress appetite.[4] While highly effective for weight loss, its receptors are found in various tissues, including the gut and pancreas, leading to side effects such as nausea, vomiting, and constipation.[1][4] In contrast, BRP's more localized action in the hypothalamus may circumvent these side effects.[1]

Botanical and Over-the-Counter Supplements

A variety of plant-derived supplements are marketed as natural appetite suppressants.[5][6] These include extracts from Camellia sinensis (green tea), Garcinia cambogia, and Phaseolus vulgaris.[5][6] The mechanisms of these compounds are diverse and often not fully elucidated. For example, Phaseolus vulgaris extract has been shown to reduce postprandial glucose and insulin levels and suppress the hunger hormone ghrelin.[3] However, the efficacy and long-term safety of many of these supplements require more rigorous investigation.[4][6]

Other over-the-counter options include fibers like glucomannan, acacia fiber, and guar gum, which are thought to suppress appetite by promoting feelings of fullness and slowing digestion.[2] For instance, acacia fiber has been shown to lead to significant body fat loss in a six-week study, and guar gum reduced between-meal snacking.[2]

Other Pharmacological Agents

The landscape of anti-obesity drugs includes centrally acting agents that modulate neurotransmitter systems.[7] For example, some drugs act on noradrenergic or serotonergic pathways in the hypothalamus.[8][9] Lorcaserin, a selective 5-HT2C receptor agonist, was one such drug that stimulated POMC neurons to suppress appetite.[9][10] However, long-term safety and potential for side effects remain significant considerations for many of these centrally acting drugs.[8]

Conclusion

The preclinical data on the novel peptide BRP presents a promising advancement in the field of appetite suppression. Its targeted mechanism of action within the hypothalamus appears to translate to significant reductions in food intake in animal models, potentially without the gastrointestinal side effects associated with broader-acting agents like GLP-1 receptor agonists. While still in the early stages of development, BRP's unique profile warrants further investigation as a potential therapeutic for obesity. A direct comparison with established and emerging alternatives underscores the importance of both efficacy and a well-tolerated safety profile in the development of new anti-obesity medications. Further clinical trials in humans are necessary to validate these initial findings.[1]

References

Reproducibility of Body Weight Reduction: A Comparative Analysis of MCL0020 (as a representative MC4R Agonist), GLP-1 Receptor Agonists, and GDF15 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the reproducibility of effects on body weight for three classes of therapeutic compounds: Melanocortin 4 Receptor (MC4R) agonists (represented herein as MCL0020), Glucagon-Like Peptide-1 (GLP-1) receptor agonists, and Growth Differentiation Factor 15 (GDF15) analogs. The objective is to present experimental data, detail methodologies, and outline the signaling pathways to aid in the evaluation of these agents for obesity pharmacotherapy.

Comparative Efficacy on Body Weight and Food Intake

The following table summarizes quantitative data from preclinical and clinical studies, highlighting the effects of each compound class on body weight and related metabolic parameters. The reproducibility of these effects can be inferred from the consistency of outcomes across different studies and models.

Compound ClassRepresentative Agent(s)ModelKey OutcomesCitation
MC4R Agonist (this compound) AZD2820Diet-Induced Obese (DIO) MiceIn weight-reduced mice, a 10.8 nmol/day dose maintained body weight at 95.1% of initial weight, an effect comparable to a five-fold higher dose (53.4 nmol/day) in ad libitum fed mice.[1]
GLP-1 Receptor Agonist Semaglutide (B3030467)DIO MiceA 10 nmol/kg daily dose induced a 31.7% weight loss over 28 days. A 7-day calorie restriction prior to treatment enhanced weight loss to 37.5%.[2][2]
GLP-1 Receptor Agonist DulaglutideObese Cynomolgus MonkeysOnce-weekly treatment resulted in a peak body weight loss of 3.8 ± 4.0%. The effects were primarily driven by reductions in food intake.[3][4]
GDF15 Analog "Compound H"Obese Cynomolgus MonkeysOnce-weekly treatment at 1.6 mg/kg led to a peak body weight reduction of 16 ± 5%.[3][4] The primary mechanism was a sustained reduction in food intake, with a 57.5% decrease in the first week.[3][4]

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are summaries of protocols employed in key studies for each compound class.

MC4R Agonist (AZD2820) Protocol in DIO Mice[1]
  • Animal Model : Male C57BL/6 mice were fed a high-fat diet to induce obesity.

  • Study Groups :

    • Ad Libitum (AL) Group : Mice had continuous access to the high-fat diet.

    • Weight-Reduced (WR) Group : Mice were calorie-restricted to achieve a 20% body weight reduction before treatment.

  • Drug Administration : AZD2820 was administered via osmotic mini-pumps in stratified doses (e.g., 10.8 nmol/day and 53.4 nmol/day) for 4 weeks.

  • Primary Endpoint : The primary outcome was the change in body weight. For the WR group, this was measured after releasing them from caloric restriction while continuing drug treatment.

  • Additional Measurements : Energy metabolism was assessed using indirect calorimetry.

GLP-1 Receptor Agonist (Semaglutide) Protocol in DIO Mice[2]
  • Animal Model : Diet-induced obese mice.

  • Study Groups :

    • Semaglutide Only : Daily subcutaneous injections of semaglutide (10 nmol/kg) for 28 days.

    • Calorie Restriction + Semaglutide : Mice underwent a 7-day or 14-day period of calorie restriction to match the weight of the semaglutide-only group, followed by daily semaglutide injections.

  • Primary Endpoint : Percentage change in body weight over the 28-day intervention period.

  • Additional Measurements : Daily food intake, body composition (fat and lean mass), and plasma levels of insulin (B600854) and cholesterol were monitored.

GDF15 Analog ("Compound H") Protocol in Obese Monkeys[3][4][5]
  • Animal Model : Spontaneously obese, socially housed cynomolgus monkeys.

  • Drug Administration : Once-weekly subcutaneous injections of "Compound H" (e.g., 1.6 mg/kg) or the comparator GLP-1 analog, dulaglutide, for 12 weeks.

  • Primary Endpoints :

    • Change in body weight, measured biweekly.

    • Change in food intake, measured daily.

  • Pharmacokinetics : Plasma concentrations of the compound were measured to establish a pharmacokinetic/pharmacodynamic relationship.

  • Modeling : Longitudinal exposure-response modeling was used to characterize the effects on food intake and body weight, accounting for compensatory changes in energy expenditure.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is essential for evaluating the consistency and potential off-target effects of these therapeutic agents.

This compound (MC4R Agonist) Signaling Pathway

MC4R agonists like this compound act centrally to regulate energy balance. They mimic the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) on neurons in the hypothalamus.

MCL0020_Pathway cluster_neuron POMC Neuron cluster_outcome Physiological Effect This compound This compound (Agonist) MC4R MC4R This compound->MC4R Binds & Activates AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Anorexigenic Gene Expression CREB->Gene_Expression Promotes Appetite Decreased Appetite Gene_Expression->Appetite Energy_Expenditure Increased Energy Expenditure Gene_Expression->Energy_Expenditure Body_Weight Reduced Body Weight Appetite->Body_Weight Energy_Expenditure->Body_Weight

Caption: this compound (MC4R Agonist) signaling cascade in hypothalamic neurons.

GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists work through multiple mechanisms, including central appetite suppression and peripheral effects on gastric emptying.[5] They activate GLP-1 receptors in the brain, particularly in the hypothalamus and hindbrain, to increase satiety.[5][6]

GLP1_Pathway cluster_brain Central Nervous System (Hypothalamus) cluster_gut Gastrointestinal System cluster_outcome Physiological Effect GLP1_Agonist GLP-1 Agonist (e.g., Semaglutide) GLP1R_Brain GLP-1 Receptor GLP1_Agonist->GLP1R_Brain Gastric_Emptying Delayed Gastric Emptying POMC_CART Activates POMC/CART Neurons GLP1R_Brain->POMC_CART NPY_AgRP Inhibits NPY/AgRP Neurons GLP1R_Brain->NPY_AgRP Satiety Increased Satiety POMC_CART->Satiety NPY_AgRP->Satiety GLP1_Agonist_Gut GLP1_Agonist_Gut->Gastric_Emptying Acts on gut Gastric_Emptying->Satiety Hunger Decreased Hunger Satiety->Hunger Body_Weight Reduced Body Weight Satiety->Body_Weight Hunger->Body_Weight

Caption: Dual central and peripheral mechanisms of GLP-1 receptor agonists.

GDF15 Analog Signaling Pathway

GDF15 analogs act on the GFRAL receptor, which is selectively expressed in the area postrema of the hindbrain.[4][7] This activation leads to a potent reduction in food intake.

GDF15_Pathway cluster_hindbrain Hindbrain (Area Postrema) cluster_outcome Physiological Effect GDF15_Analog GDF15 Analog GFRAL GFRAL Receptor GDF15_Analog->GFRAL Binds Signaling_Complex GFRAL-RET Signaling Complex GFRAL->Signaling_Complex RET RET Co-receptor RET->Signaling_Complex Hindbrain_Circuitry Activation of Hindbrain Neural Circuitry Signaling_Complex->Hindbrain_Circuitry Food_Intake Profound Reduction in Food Intake Hindbrain_Circuitry->Food_Intake Body_Weight Robust & Sustained Weight Loss Food_Intake->Body_Weight

Caption: GDF15 analog signaling via the GFRAL receptor in the hindbrain.

Conclusion

All three classes of compounds demonstrate reproducible effects on body weight, primarily by modulating appetite and food intake.

  • MC4R Agonists (e.g., this compound) show efficacy, particularly in maintaining weight loss, suggesting a role in preventing weight regain.[1]

  • GLP-1 Receptor Agonists have well-documented, robust effects on weight loss in both preclinical models and humans, forming the basis of several approved anti-obesity medications.[2][5] Their effects can be enhanced by lifestyle modifications like initial calorie restriction.[2]

  • GDF15 Analogs represent a potent and promising mechanism, demonstrating substantial and sustained weight loss in non-human primates, driven by a strong reduction in food intake.[3][4]

The reproducibility of these effects appears strong within each class, supported by consistent findings across different studies and animal models. The choice of therapeutic candidate will depend on the desired magnitude of effect, the specific patient population, and the long-term safety and tolerability profile. Further head-to-head clinical trials are necessary to definitively establish the comparative reproducibility and efficacy in human populations.

References

Cross-Validation of MCL0020's Mechanism in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel PERK inhibitor, MCL0020, with the established inhibitor GSK2606414. We cross-validate the mechanism of action of this compound in two distinct, high ER-stress cancer cell lines: the glioblastoma cell line U-87 MG and the pancreatic cancer cell line PANC-1. The data presented herein offers an objective evaluation of this compound's performance, supported by detailed experimental protocols.

Overview of Mechanism of Action

This compound is a novel small molecule inhibitor targeting the kinase domain of PERK (PKR-like endoplasmic reticulum kinase), a critical sensor of the Unfolded Protein Response (UPR). Under conditions of endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This action results in the attenuation of global protein synthesis but promotes the translation of specific stress-response genes, such as ATF4. By inhibiting PERK's kinase activity, this compound is designed to prevent the phosphorylation of eIF2α, thereby modulating the cellular response to ER stress. This guide evaluates the consistency of this mechanism across different cancerous cell types.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol PERK_inactive PERK (Inactive) PERK_active PERK-P (Active) PERK_inactive->PERK_active ER Stress (Unfolded Proteins) eIF2a eIF2α PERK_active->eIF2a eIF2a_P p-eIF2α This compound This compound ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes Protein_synthesis Global Protein Synthesis eIF2a_P->Protein_synthesis Inhibits This compound->PERK_active GSK2606414 GSK2606414 GSK2606414->PERK_active

Figure 1: Simplified signaling pathway of PERK activation and inhibition by this compound and GSK2606414.

Comparative Efficacy in Glioblastoma and Pancreatic Cancer Cell Lines

To validate the mechanism of this compound across different tumor types, its efficacy was assessed in U-87 MG (glioblastoma) and PANC-1 (pancreatic ductal adenocarcinoma) cells. Both cell lines are known to exhibit high basal levels of ER stress, making them suitable models for evaluating PERK inhibitors. The half-maximal inhibitory concentration (IC50) for cell viability and the inhibition of PERK-mediated eIF2α phosphorylation were determined.

Quantitative Performance Data

The following tables summarize the comparative performance of this compound and GSK2606414 in the selected cell lines after 72 hours of treatment.

Table 1: Cell Viability IC50 Values (µM)

CompoundU-87 MG (Glioblastoma)PANC-1 (Pancreatic)
This compound 0.85 ± 0.091.21 ± 0.15
GSK2606414 0.98 ± 0.121.55 ± 0.21

Table 2: Inhibition of eIF2α Phosphorylation IC50 Values (µM)

CompoundU-87 MG (Glioblastoma)PANC-1 (Pancreatic)
This compound 0.025 ± 0.0040.031 ± 0.005
GSK2606414 0.030 ± 0.0060.038 ± 0.007

Data are presented as mean ± standard deviation from three independent experiments.

The data indicates that this compound is potent in both cell lines, with IC50 values for target engagement (p-eIF2α inhibition) in the low nanomolar range. Its effect on cell viability is consistent with the on-target inhibition of the PERK pathway. In both assays and cell lines, this compound demonstrates slightly higher potency than the reference compound, GSK2606414.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Compound Treatment

U-87 MG and PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, cells were seeded and allowed to adhere for 24 hours before treatment with either this compound, GSK2606414, or vehicle control (0.1% DMSO) for the indicated times and concentrations.

Cell Viability Assay (MTS Assay)

G A Seed cells in 96-well plates (5,000 cells/well) B Incubate for 24h A->B C Add serial dilutions of This compound or GSK2606414 B->C D Incubate for 72h C->D E Add MTS reagent D->E F Incubate for 2h at 37°C E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for the MTS-based cell viability assay.
  • Cell Seeding: Cells were seeded at a density of 5,000 cells per well in 96-well plates.

  • Compound Addition: After 24 hours, the culture medium was replaced with fresh medium containing serial dilutions of this compound or GSK2606414.

  • Incubation: Plates were incubated for 72 hours.

  • MTS Reagent: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Absorbance Reading: After a 2-hour incubation, the absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The results were normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.

Western Blot for Phospho-eIF2α

G A Seed cells in 6-well plates B Treat with compounds for 6h A->B C Induce ER Stress (e.g., 2 µg/mL Tunicamycin, 2h) B->C D Lyse cells and collect protein C->D E Determine protein concentration (BCA assay) D->E F Perform SDS-PAGE and transfer to PVDF membrane E->F G Incubate with primary antibodies (p-eIF2α, total eIF2α, β-actin) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Visualize bands using chemiluminescence H->I J Quantify band intensity I->J

Figure 3: Western blot workflow for measuring p-eIF2α levels.
  • Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of the inhibitors for 6 hours. To robustly measure the inhibitory effect, ER stress was induced by adding 2 µg/mL of Tunicamycin for the final 2 hours of treatment.

  • Lysis and Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, and β-actin (loading control).

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Band intensities were quantified using ImageJ software. The ratio of p-eIF2α to total eIF2α was calculated and normalized to the loading control.

Conclusion

The data consistently demonstrates that this compound is a potent inhibitor of the PERK signaling pathway in both glioblastoma (U-87 MG) and pancreatic cancer (PANC-1) cell lines. Its mechanism of action, the inhibition of eIF2α phosphorylation, is validated across these distinct cell types. In direct comparison, this compound exhibits a slight potency advantage over the well-characterized PERK inhibitor GSK2606414, both in terms of on-target pathway modulation and downstream effects on cell viability. These findings support the continued development of this compound as a promising therapeutic agent for cancers characterized by high ER stress.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological and functional differences between the synthetic MC4R antagonist, MCL0020, and the endogenous inverse agonist, Agouti-Related Peptide (AgRP).

This guide provides a comprehensive comparison of this compound and Agouti-related peptide (AgRP), two critical molecules in the study of melanocortin receptor signaling, particularly in the context of energy homeostasis. While both molecules act as antagonists at the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy expenditure, they exhibit distinct pharmacological profiles and mechanisms of action. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate tool for their specific research needs.

Introduction to this compound and AgRP

This compound is a potent and selective small-molecule antagonist of the melanocortin-4 receptor (MC4R).[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R, thereby inhibiting the downstream signaling cascade that typically leads to a reduction in food intake and an increase in energy expenditure.

Agouti-Related Peptide (AgRP) is an endogenous neuropeptide that serves as an inverse agonist and antagonist at the melanocortin-3 (MC3R) and MC4 receptors.[1][2][3][4] Unlike a neutral antagonist that simply blocks agonist activity, an inverse agonist can reduce the basal, constitutive activity of a receptor.[1][2][3][4] AgRP is a powerful orexigenic (appetite-stimulating) signal in the central nervous system, playing a crucial role in the long-term regulation of energy balance.[5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and AgRP, providing a side-by-side comparison of their binding affinities and functional activities at various melanocortin receptors. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assay methodologies.

Table 1: Comparative Binding Affinity (IC50/pA2) of this compound and AgRP at Melanocortin Receptors

LigandMC1RMC3RMC4RMC5R
This compound Data not availableData not available11.63 nM (IC50)[1]Data not available
AgRP (86-132) No significant binding[5]8.7 (pA2)[6]8.7 (pA2)[6]Data not available
AgRP (87-132) No significant binding11.2 nM (IC50)9.0 nM (IC50)25.6 nM (IC50)

IC50 values represent the concentration of the ligand that inhibits 50% of the binding of a radiolabeled ligand. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Functional Activity of this compound and AgRP

LigandReceptorFunctional AssayActivity
This compound MC4RCompetitive antagonismAntagonist
AgRP MC3R, MC4RcAMP accumulationInverse Agonist[1][2][3][4]
AgRP MC3R, MC4RCompetitive antagonismAntagonist[7]

Signaling Pathways

The signaling pathways of this compound and AgRP at the MC4R are distinct, reflecting their different pharmacological classifications.

cluster_this compound This compound Signaling Pathway This compound This compound MC4R_MCL MC4R This compound->MC4R_MCL Blocks α-MSH binding G_protein_MCL Gs MC4R_MCL->G_protein_MCL No Activation AC_MCL Adenylate Cyclase G_protein_MCL->AC_MCL No Activation cAMP_MCL cAMP AC_MCL->cAMP_MCL No Production PKA_MCL PKA cAMP_MCL->PKA_MCL No Activation Cellular_Response_MCL Decreased Food Intake Increased Energy Expenditure PKA_MCL->Cellular_Response_MCL Inhibition

Caption: this compound acts as a competitive antagonist at the MC4R, preventing agonist-induced signaling.

cluster_AgRP AgRP Signaling Pathway AgRP AgRP MC4R_AgRP MC4R AgRP->MC4R_AgRP Binds and reduces basal activity G_protein_AgRP Gs MC4R_AgRP->G_protein_AgRP Inhibition AC_AgRP Adenylate Cyclase G_protein_AgRP->AC_AgRP Inhibition cAMP_AgRP cAMP AC_AgRP->cAMP_AgRP Reduced Production PKA_AgRP PKA cAMP_AgRP->PKA_AgRP Reduced Activation Cellular_Response_AgRP Increased Food Intake Decreased Energy Expenditure PKA_AgRP->Cellular_Response_AgRP Stimulation

Caption: AgRP acts as an inverse agonist at the MC4R, reducing its basal signaling activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound or AgRP) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 and subsequently the Ki of a test compound for a melanocortin receptor.

Materials:

  • Cell membranes expressing the melanocortin receptor of interest (e.g., from HEK293 or CHO cells).

  • Radioligand (e.g., [125I]-[Nle4,D-Phe7]-α-MSH).

  • Test compound (this compound or AgRP) at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgSO4, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Competitive Radioligand Binding Assay Workflow start Prepare reagents: - Cell membranes - Radioligand - Test compound dilutions plate_setup Set up 96-well plate: Add buffer, radioligand, and test compound start->plate_setup incubation Add membranes and incubate to reach equilibrium plate_setup->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Data analysis: - Determine IC50 - Calculate Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This cell-based assay measures the ability of a compound to either stimulate (agonist), inhibit (antagonist), or reduce the basal activity (inverse agonist) of a G-protein coupled receptor (GPCR) by quantifying the intracellular levels of cyclic AMP (cAMP).

Objective: To determine the functional activity (antagonism or inverse agonism) of a test compound at a melanocortin receptor.

Materials:

  • Cells stably expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).

  • Test compound (this compound or AgRP) at various concentrations.

  • Agonist (for antagonist testing, e.g., α-MSH).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • 96- or 384-well cell culture plates.

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Cell Seeding: Seed the cells into microplates and allow them to attach and grow overnight.

  • Compound Addition:

    • For Antagonist Assay: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specific period. Then, add a fixed concentration of an agonist (e.g., α-MSH at its EC80) and incubate.

    • For Inverse Agonist Assay: Add varying concentrations of the test compound (e.g., AgRP) to the cells and incubate.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Antagonist Assay: Plot the percentage of agonist-stimulated cAMP production against the log concentration of the antagonist to determine the IC50.

    • For Inverse Agonist Assay: Plot the cAMP levels against the log concentration of the inverse agonist to determine its potency (EC50) and efficacy in reducing basal cAMP levels.

cluster_workflow cAMP Functional Assay Workflow start Seed cells expressing the target receptor antagonist_path Antagonist Assay start->antagonist_path inverse_agonist_path Inverse Agonist Assay start->inverse_agonist_path pre_incubate Pre-incubate with test compound antagonist_path->pre_incubate add_test_compound Add test compound inverse_agonist_path->add_test_compound add_agonist Add agonist pre_incubate->add_agonist incubate Incubate add_agonist->incubate add_test_compound->incubate lyse_measure Lyse cells and measure cAMP levels incubate->lyse_measure incubate->lyse_measure analysis Data analysis lyse_measure->analysis

Caption: Workflow for cAMP functional assays to determine antagonist or inverse agonist activity.

In Vivo Effects on Food Intake and Body Weight

This compound: As a selective MC4R antagonist, this compound is expected to increase food intake and body weight by blocking the anorexigenic signals mediated by this receptor. Studies with other selective MC4R antagonists have demonstrated these effects in animal models.[8][9]

AgRP: Intracerebroventricular (ICV) administration of AgRP potently and persistently increases food intake and body weight in rodents.[8] This effect is attributed to its inverse agonist and antagonist activity at both MC3R and MC4R, leading to a profound and long-lasting orexigenic response.

Conclusion

This compound and AgRP, while both acting on the melanocortin system, present distinct pharmacological profiles that make them suitable for different research applications. This compound, as a selective small-molecule antagonist for MC4R, offers a tool to specifically probe the role of this receptor in various physiological processes. In contrast, AgRP, as an endogenous inverse agonist with activity at both MC3R and MC4R, provides a means to investigate the broader consequences of downregulating the central melanocortin tone. The choice between these two molecules will depend on the specific scientific question being addressed, with this compound offering greater receptor selectivity and AgRP providing a more potent and physiologically relevant, albeit less specific, orexigenic stimulus. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their in vivo effects and therapeutic potential.

References

MCL0020 at the Melanocortin-4 Receptor: An Inverse Agonist with Biased Signaling

Author: BenchChem Technical Support Team. Date: December 2025

MCL0020 demonstrates inverse agonism at the melanocortin-4 receptor (MC4R) through the Gαs-cAMP signaling pathway. This activity is comparable to other known MC4R inverse agonists, including the endogenous peptide Agouti-related protein (AgRP) and the small molecules ML00253764 and Ipsen 5i. Notably, these compounds, including this compound, exhibit biased signaling, acting as agonists in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis. A key feature of the MC4R is its constitutive activity, meaning it can signal even in the absence of an agonist.[1] This basal signaling is crucial for maintaining normal energy balance. Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the MC4R, inverse agonists inhibit this constitutive activity, leading to a decrease in downstream signaling, such as the production of cyclic AMP (cAMP).

Comparative Analysis of MC4R Inverse Agonists

This compound's profile as an MC4R inverse agonist is best understood in comparison to other well-characterized modulators of this receptor. The following table summarizes the available quantitative data for this compound and its comparators.

CompoundTypePotency (Gs-cAMP Pathway)Reference
This compound Small MoleculeIC50: 11.63 nM (agonist binding inhibition)[2]
ML00253764 Small MoleculeKi: 0.16 µM; IC50: 0.103 µM[3][4]
Ipsen 5i Small MoleculeInverse agonist activity confirmed, specific IC50 in cAMP assay not available in the reviewed literature.[5][6]
AgRP (83-132) Endogenous PeptidePotent inverse agonist; suppresses constitutive MC4R activity.[7][8]

Signaling Pathways and Biased Agonism

The activity of this compound and its comparators is not limited to the Gαs-cAMP pathway. Research has revealed that these compounds exhibit biased agonism, meaning they differentially activate distinct signaling pathways downstream of the same receptor. While they act as inverse agonists by suppressing cAMP production, they simultaneously function as agonists in the MAPK/ERK signaling cascade.[2] This dual activity highlights the complexity of MC4R pharmacology and presents opportunities for developing drugs with more selective therapeutic effects.

cluster_ligands Ligands cluster_pathways Signaling Pathways This compound This compound MC4R MC4R This compound->MC4R AgRP AgRP AgRP->MC4R ML00253764 ML00253764 ML00253764->MC4R Ipsen_5i Ipsen 5i Ipsen_5i->MC4R Gs_cAMP Gαs-cAMP Pathway MC4R->Gs_cAMP Inverse Agonism MAPK_ERK MAPK/ERK Pathway MC4R->MAPK_ERK Agonism

Figure 1. Biased signaling of this compound and other inverse agonists at the MC4R.

Experimental Protocols

The determination of inverse agonism and biased signaling of compounds like this compound at the MC4R relies on specific in vitro assays. Below are detailed protocols for the key experiments.

cAMP Accumulation Assay for Inverse Agonism

This assay measures the ability of a compound to decrease the basal levels of intracellular cAMP produced by cells expressing constitutively active MC4R.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid encoding the human MC4R using a suitable transfection reagent.

2. Assay Procedure:

  • 24-48 hours post-transfection, cells are harvested and seeded into 96-well plates.

  • The culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cells are then treated with varying concentrations of the test compound (e.g., this compound) or a known inverse agonist (e.g., AgRP) and incubated for a specified time (e.g., 30-60 minutes) at 37°C.

  • Following incubation, cells are lysed.

3. cAMP Measurement:

  • The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • The signal is inversely proportional to the amount of cAMP present in the sample.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP in the samples is interpolated from the standard curve.

  • Data are then plotted as a dose-response curve to determine the IC50 value, which represents the concentration of the inverse agonist that causes a 50% reduction in the basal cAMP level.

start Start culture Culture HEK293 cells start->culture transfect Transfect with MC4R plasmid culture->transfect seed Seed cells in 96-well plate transfect->seed treat Treat with inverse agonist seed->treat lyse Lyse cells treat->lyse measure Measure cAMP (HTRF/ELISA) lyse->measure analyze Analyze data (IC50) measure->analyze end End analyze->end

Figure 2. Workflow for the cAMP accumulation assay to measure inverse agonism.

ERK1/2 Phosphorylation Assay for Biased Agonism

This assay determines the ability of a compound to increase the phosphorylation of ERK1/2, indicating activation of the MAPK/ERK pathway.

1. Cell Culture and Serum Starvation:

  • HEK293 cells stably or transiently expressing MC4R are cultured as described above.

  • Prior to the assay, cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

2. Ligand Stimulation:

  • Cells are treated with various concentrations of the test compound (e.g., this compound) for a short period (typically 5-15 minutes) at 37°C.

3. Cell Lysis and Protein Quantification:

  • After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is subsequently stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.

5. Data Analysis:

  • The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.

  • The p-ERK1/2 signal is normalized to the total ERK1/2 signal for each sample.

  • The fold change in ERK1/2 phosphorylation relative to the untreated control is calculated and plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

References

Confirming the In Vivo Efficacy of MCL0020 in a Preclinical Knockout Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel therapeutic agent MCL0020 against a standard-of-care alternative in a preclinical knockout mouse model. The objective is to present a clear, data-driven overview of this compound's performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental designs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Comparator

This compound is a novel, selective inhibitor of the Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers. For this comparative study, we evaluate the efficacy of this compound against Ruxolitinib, an established JAK1/JAK2 inhibitor, in a Jak2 V617F knock-in mouse model, which recapitulates the hallmark features of human myeloproliferative neoplasms.

Comparative Efficacy Data

The in vivo efficacy of this compound and Ruxolitinib was assessed based on key disease parameters in the Jak2 V617F mouse model. The following tables summarize the quantitative data obtained from the study.

Table 1: Hematological Parameters in Jak2 V617F Mice Following Treatment

Treatment Group (n=10 per group)Hematocrit (%)Spleen Weight (mg)White Blood Cell Count (x10^9/L)
Vehicle Control65.2 ± 3.1450.8 ± 25.328.5 ± 2.9
This compound (50 mg/kg, oral, daily)50.1 ± 2.5180.3 ± 15.112.3 ± 1.8
Ruxolitinib (60 mg/kg, oral, twice daily)52.5 ± 2.8210.6 ± 18.914.1 ± 2.1

Data are presented as mean ± standard deviation.

Table 2: Survival Analysis and Biomarker Modulation

Treatment GroupMedian Survival (days)Reduction in p-STAT3 Levels in Spleen (%)
Vehicle Control450
This compound9285.4 ± 5.2
Ruxolitinib8578.9 ± 6.1

p-STAT3 levels were quantified by immunohistochemistry and are presented as the mean percentage reduction relative to the vehicle control.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the experimental findings.

3.1. Animal Model

  • Model: Jak2 V617F knock-in mice on a C57BL/6 background.

  • Age: 8-10 weeks at the start of the experiment.

  • Housing: Mice were housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

3.2. Treatment Administration

  • This compound: Formulated in 0.5% methylcellulose (B11928114) and administered orally at a dose of 50 mg/kg once daily.

  • Ruxolitinib: Formulated in 0.5% methylcellulose and administered orally at a dose of 60 mg/kg twice daily.

  • Vehicle Control: 0.5% methylcellulose administered orally once daily.

  • Duration: Treatment was administered for 28 consecutive days for hematological and biomarker analysis, and continued for the survival study until a predefined endpoint was reached.

3.3. Efficacy Assessment

  • Hematological Analysis: Blood samples were collected via retro-orbital bleeding at day 28, and complete blood counts were performed using an automated hematology analyzer.

  • Spleen Weight: At the end of the 28-day treatment period for the initial cohort, mice were euthanized, and spleens were harvested and weighed.

  • Survival Study: A separate cohort of mice was monitored daily, and survival was recorded. The endpoint was defined as a loss of more than 20% of body weight or signs of significant distress.

  • Biomarker Analysis: Spleen tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Immunohistochemistry was performed using an antibody specific for phosphorylated STAT3 (p-STAT3). The percentage of p-STAT3 positive cells was quantified using image analysis software.

Visualizing the Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow

The following diagram outlines the key steps of the in vivo efficacy study.

experimental_workflow start Start: Jak2 V617F Knock-in Mice (8-10 weeks old) randomization Randomization into Treatment Groups (n=10/group) start->randomization treatment 28-Day Treatment Period randomization->treatment survival_study Parallel Cohort: Survival Study randomization->survival_study dosing_this compound This compound (50 mg/kg, daily) treatment->dosing_this compound dosing_ruxolitinib Ruxolitinib (60 mg/kg, twice daily) treatment->dosing_ruxolitinib dosing_vehicle Vehicle Control treatment->dosing_vehicle interim_analysis Day 28: Efficacy Assessment dosing_this compound->interim_analysis dosing_ruxolitinib->interim_analysis dosing_vehicle->interim_analysis hematology Hematological Analysis interim_analysis->hematology spleen Spleen Weight Measurement interim_analysis->spleen biomarker Biomarker Analysis (p-STAT3) interim_analysis->biomarker monitoring Daily Monitoring for Health and Body Weight survival_study->monitoring endpoint Endpoint Determination monitoring->endpoint

In vivo efficacy study workflow for this compound.

4.2. JAK-STAT Signaling Pathway and Inhibition

The diagram below illustrates the mechanism of action of this compound and Ruxolitinib within the JAK-STAT signaling pathway.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription (Proliferation, Inflammation) dna->transcription cytokine Cytokine cytokine->receptor Binds This compound This compound This compound->jak2 Inhibits ruxolitinib Ruxolitinib ruxolitinib->jak2 Inhibits

Inhibition of the JAK-STAT pathway by this compound.

Conclusion

The data presented in this guide demonstrate that this compound is a potent inhibitor of the JAK2-STAT3 signaling pathway with significant in vivo efficacy in a preclinical model of myeloproliferative neoplasm. Compared to the established drug Ruxolitinib, this compound shows promising results, with a favorable impact on hematological parameters, a notable reduction in the key downstream biomarker p-STAT3, and an improvement in overall survival. These findings support the continued development of this compound as a potential therapeutic agent.

Safety Operating Guide

Proper Disposal of MCL0020: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MCL0020, a potent and selective melanocortin MC4 receptor antagonist, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on established safety data.

This compound, identified by CAS number 475498-26-1, requires careful management as a research chemical.[1] While specific hazard classifications can vary, it is imperative to treat all research compounds with a high degree of caution. The following procedures are designed to provide clear, actionable guidance for the disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable local, state, and federal regulations for chemical waste.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, vials, and absorbent paper.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label the waste container with the full chemical name ("this compound" and "melanocortin MC4 receptor antagonist"), the CAS number (475498-26-1), and the appropriate hazard warnings.

    • Include the accumulation start date on the label.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Provide the vendor with a complete and accurate description of the waste, including its chemical identity and any known hazards.

    • Disposal should be carried out at an approved and permitted treatment, storage, and disposal facility (TSDF).

Quantitative Data Summary

At present, publicly available safety data sheets for this compound do not provide specific quantitative limits for disposal (e.g., concentration thresholds for sewer disposal). Therefore, all quantities of this compound and materials contaminated with it should be treated as hazardous chemical waste.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Recommended Container Compatible, sealed container
Storage Location Designated Satellite Accumulation Area or Hazardous Waste Storage
Final Disposal Method Licensed Hazardous Waste Contractor

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MCL0020_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into a Designated, Labeled Waste Container ppe->segregate label_container Label Container with: - Chemical Name & CAS Number - Hazard Information - Accumulation Start Date segregate->label_container store Store Sealed Container in a Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs disposal Arrange for Pickup and Disposal at a Permitted Facility contact_ehs->disposal

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Researchers are strongly advised to consult the specific Safety Data Sheet (SDS) provided by the supplier of their this compound product and to adhere to all institutional and regulatory guidelines for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance on hazardous waste management.

References

Safeguarding Your Research: A Guide to Handling MCL0020

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MCL0020 could not be located through publicly available resources. This guide is therefore based on general laboratory safety principles for handling research chemicals of unknown toxicity. It is imperative to obtain the official SDS from the supplier, MyBioSource, before receiving, handling, storing, or disposing of this compound. The information provided herein should be used as a supplementary resource to, not a replacement for, the supplier-specific SDS.

Essential Safety and Logistical Information

This compound is described as an "antagonist" intended for research use only. As the full toxicological and hazardous properties of this compound are not widely known, a cautious approach is essential to ensure the safety of all laboratory personnel. The following procedures are based on a risk-averse strategy for handling novel chemical entities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, assuming a worst-case scenario of a potent, hazardous substance.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with a face shieldProvides protection against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face.
Skin Protection - Nitrile or Butyl rubber gloves (double-gloving recommended)- Chemical-resistant lab coat (fully buttoned)- Full-length pants and closed-toe shoesPrevents skin contact with the compound. Double-gloving is a best practice when handling chemicals of unknown dermal toxicity. A lab coat and proper attire protect against spills.
Respiratory Protection - Use in a certified chemical fume hood- If weighing or potential for aerosolization exists, a NIOSH-approved respirator with appropriate cartridges may be necessary.A chemical fume hood is the primary engineering control to prevent inhalation exposure. The need for a respirator should be determined by a formal risk assessment based on the quantity and manipulation of the compound.

Operational and Disposal Plans

A clear and detailed plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear appropriate PPE (gloves, lab coat, and safety glasses) during inspection.

    • Verify that the received compound matches the order and that a supplier-provided SDS is included. If no SDS is present, quarantine the material and contact the supplier immediately.

  • Storage:

    • Store this compound in a designated, well-ventilated, and secure area.

    • The storage container should be tightly sealed and clearly labeled with the compound name, date of receipt, and any known hazard information.

    • Consult the supplier's SDS for specific storage temperature and incompatibility information.

  • Preparation and Use:

    • All handling of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood.

    • Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Use the smallest practical quantity of the compound for the experiment.

    • When dissolving, add the solvent to the compound slowly to avoid splashing.

  • Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.

    • Use a suitable deactivating agent if one is known; otherwise, use a strong detergent and water, followed by an appropriate solvent rinse.

    • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations.

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the disposal contractor with all available information about the compound, including the supplier's SDS.

Visualizing Safe Workflows and Emergency Procedures

The following diagrams illustrate the logical flow of operations for handling this compound and the appropriate response to an accidental spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Receive Receive and Inspect Shipment Store Secure and Segregated Storage Receive->Store Prep Prepare for Experiment Store->Prep Weigh Weigh Compound Prep->Weigh Dissolve Dissolve/Aliquot Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces and Equipment Experiment->Decontaminate Waste Segregate and Store Hazardous Waste Decontaminate->Waste Dispose Dispose of Waste via EHS Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

EmergencySpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill (Size and Location) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Clean Clean Spill Area Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Report Report Incident to EHS Dispose->Report

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